molecular formula C20H20Cl2N4O4 B15604900 JKE-1674

JKE-1674

Cat. No.: B15604900
M. Wt: 451.3 g/mol
InChI Key: XIOHKIAPXVDWCP-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JKE-1674 is a useful research compound. Its molecular formula is C20H20Cl2N4O4 and its molecular weight is 451.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOHKIAPXVDWCP-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JKE-1674: A Technical Guide to its Mechanism of Action in Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis. This compound is the active metabolite of the pro-drug ML210. This guide elucidates the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound induces ferroptosis by covalently inhibiting the selenoenzyme GPX4. The core mechanism unfolds in a series of intracellular transformations and interactions:

  • Pro-drug Conversion: this compound is the active metabolite of ML210. Within the cellular environment, ML210 undergoes hydrolysis of its nitroisoxazole group to form the α-nitroketoxime this compound[1][2].

  • Activation to a Reactive Electrophile: this compound itself is not the ultimate reactive species that binds to GPX4. It requires further cellular activation. This compound undergoes dehydration to form a highly reactive nitrile oxide electrophile, JKE-1777[1][3][4][5]. This conversion is crucial, as neither ML210 nor this compound can directly engage with purified GPX4 in vitro[1][6].

  • Covalent Inhibition of GPX4: The generated nitrile oxide, JKE-1777, then acts as a potent electrophile that covalently binds to the catalytic selenocysteine (B57510) residue in the active site of GPX4[4]. This binding is highly specific and results in the irreversible inhibition of GPX4's enzymatic activity.

  • Induction of Ferroptosis: GPX4 is the central regulator of ferroptosis, responsible for detoxifying lipid peroxides. By inhibiting GPX4, this compound leads to the accumulation of toxic lipid peroxides on cellular membranes. This unchecked lipid peroxidation, in the presence of iron, results in oxidative damage to the cell membrane and ultimately triggers ferroptotic cell death[7]. The cell-killing effects of this compound can be completely rescued by ferroptosis inhibitors such as ferrostatin-1, confirming its mechanism of action[1][7].

Signaling Pathway Diagram

JKE1674_Mechanism cluster_cellular_env Cellular Environment cluster_ferroptosis Ferroptosis Pathway ML210 ML210 (Pro-drug) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration GPX4 GPX4 (Active) JKE1777->GPX4 Covalent Binding (Selenocysteine Adduct) GPX4_inhibited GPX4 (Inhibited) Covalently Modified Lipid_ROS Lipid Peroxides (PUFA-OOH) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Accumulation & Membrane Damage

Caption: Intracellular activation cascade of this compound leading to GPX4 inhibition and ferroptosis.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the characterization of this compound.

ParameterValueCell Line / ConditionReference
GPX4 Covalent Adduct Mass +434 DaHEK293-6E cells treated with this compound (10 µM, 1h)[1][2]
GPX4 Thermal Stabilization SignificantLOX-IMVI cells treated with this compound (10 µM, 1h)[1][2]
Cell Viability (EC50) Comparable to ML210LOX-IMVI cells[8]
In Vivo Administration 50 mg/kg; p.o.Mice[7]

Detailed Methodologies

This section provides an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.

Cell Viability and Ferroptosis Rescue Assay

This assay is used to determine the cytotoxic effects of this compound and to confirm that cell death occurs via ferroptosis.

  • Cell Seeding: Cancer cells (e.g., LOX-IMVI) are seeded in 384-well plates at a density of 1,000 cells per well and allowed to adhere for 24 hours[1].

  • Compound Treatment: Cells are treated with a serial dilution of this compound. For rescue experiments, cells are co-treated with this compound and a ferroptosis inhibitor, such as ferrostatin-1[1].

  • Incubation: The treated cells are incubated for 72 hours[1].

  • Viability Measurement: Cell viability is assessed by measuring cellular ATP levels using a luminescent assay, such as CellTiter-Glo®[1]. The luminescence signal is proportional to the number of viable cells.

  • Data Analysis: Dose-response curves are generated to calculate the EC50 value of this compound. A significant rightward shift in the dose-response curve in the presence of ferrostatin-1 indicates that this compound induces cell death via ferroptosis.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound's active form to GPX4 in intact cells.

  • Cell Treatment: Intact cells (e.g., LOX-IMVI) are treated with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour[1][2].

  • Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures.

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Analysis: The amount of soluble GPX4 at each temperature is determined by Western blotting using a GPX4-specific antibody.

  • Data Analysis: The binding of this compound's active metabolite to GPX4 stabilizes the protein, leading to a higher melting temperature. This is observed as a greater amount of soluble GPX4 at higher temperatures in the this compound-treated samples compared to the control[1][2].

Mass Spectrometry for GPX4 Adduct Identification

This method is used to confirm the covalent binding of the this compound-derived electrophile to GPX4 and to determine the mass of the resulting adduct.

  • Cell Treatment and Lysis: Cells (e.g., HEK293-6E) are treated with this compound (e.g., 10 µM for 1-24 hours), harvested, and lysed[1][2].

  • GPX4 Immunoprecipitation: GPX4 is isolated from the cell lysate using specific antibodies.

  • Mass Spectrometry Analysis: The purified GPX4 is then analyzed by high-resolution mass spectrometry to determine its molecular weight.

  • Data Analysis: A mass increase of +434 Da in the GPX4 from this compound-treated cells compared to control cells confirms the formation of a covalent adduct[1][2][3].

Experimental Workflow Diagram

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_investigation Mechanism Investigation cluster_confirmation Confirmation & Elucidation ML210_activity ML210 induces ferroptosis Metabolite_ID Identify Active Metabolite (LC-MS/MS) ML210_activity->Metabolite_ID How does it work? JKE1674_synthesis Synthesize this compound Metabolite_ID->JKE1674_synthesis This compound identified Target_Engagement Confirm Target Engagement (CETSA) Covalent_Binding Verify Covalent Adduct (Mass Spectrometry) Target_Engagement->Covalent_Binding Final_Mechanism Elucidate Final Reactive Species (JKE-1777 Identification) Covalent_Binding->Final_Mechanism Further activation needed JKE1674_activity Test this compound Activity (Viability Assay) JKE1674_synthesis->JKE1674_activity JKE1674_activity->Target_Engagement

References

The Emergence of JKE-1674: A Potent Metabolite of the Ferroptosis Inducer ML-210

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of JKE-1674, a key active metabolite of the glutathione (B108866) peroxidase 4 (GPX4) inhibitor, ML-210. ML-210 is a small molecule known to induce ferroptosis, a form of regulated cell death, in cancer cells. This document details the metabolic activation of ML-210 to this compound and its subsequent transformation into the ultimate reactive electrophile, JKE-1777. We will explore the mechanism of action, present quantitative data on its activity, and provide an overview of the experimental protocols used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals interested in the fields of ferroptosis, cancer metabolism, and covalent drug discovery.

Introduction: The Chemical Mystery of ML-210

ML-210 was identified as a potent inducer of ferroptosis, a non-apoptotic, iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1][2] Mechanistic studies revealed that ML-210 inhibits GPX4, a crucial enzyme that protects cells from oxidative stress by reducing lipid hydroperoxides.[1] However, the chemical structure of ML-210 lacked any obvious functionalities that would allow it to form a covalent bond with GPX4, leading to investigations into its metabolic fate within the cell.[1]

Subsequent research uncovered a unique intracellular activation pathway. ML-210 acts as a pro-drug, undergoing a two-step transformation to exert its biological activity.[1][2] The first step is the cellular conversion of ML-210 into a more stable, yet equally potent metabolite, this compound.[1][3]

The Metabolic Activation Pathway of ML-210

The activation of ML-210 is a fascinating example of a "masked" electrophile. The process begins with the hydrolysis of the nitroisoxazole ring of ML-210 to form the α-nitroketoxime, this compound.[2][4] This metabolite, this compound, is then further dehydrated within the cell to generate a highly reactive nitrile oxide electrophile, JKE-1777.[4][5] It is this ultimate metabolite, JKE-1777, that covalently binds to the selenocysteine (B57510) residue in the active site of GPX4, leading to its inhibition and the subsequent induction of ferroptosis.[2][4]

ML210_Metabolism ML210 ML-210 (Pro-drug) JKE1674 This compound (α-nitroketoxime metabolite) ML210->JKE1674 Cellular Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Intracellular Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Binding & Inhibition Ferroptosis Ferroptosis GPX4->Ferroptosis Suppression of Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed_cells Seed cells (e.g., LOX-IMVI) in 384-well plates adhere Allow cells to adhere (24 hours) seed_cells->adhere add_compounds Add serial dilutions of ML-210 or this compound (with/without fer-1) adhere->add_compounds incubate Incubate (72 hours) add_compounds->incubate measure_atp Measure cellular ATP levels (e.g., CellTiter-Glo) incubate->measure_atp analyze Analyze data to determine EC50 values measure_atp->analyze

References

The Discovery and Synthesis of JKE-1674: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of JKE-1674, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). This compound is a key active metabolite of the prodrug ML210 and a critical tool compound for studying ferroptosis, a form of regulated cell death. This document provides a comprehensive overview of the experimental data, detailed protocols for its synthesis and biological evaluation, and visualizations of the relevant cellular pathways and experimental workflows.

Introduction

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The selenoenzyme GPX4 is a crucial regulator of this process, and its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer. The discovery of the prodrug ML210 as a ferroptosis inducer opened new avenues for targeting GPX4. Subsequent research revealed that ML210 itself is not the active inhibitor but is converted intracellularly to the α-nitroketoxime this compound.[1][2] This key finding established this compound as a direct precursor to the ultimate electrophilic species that covalently modifies GPX4.[1][2] this compound exhibits improved stability and selectivity compared to earlier chloroacetamide-based GPX4 inhibitors, making it a superior tool for in vitro and in vivo studies.[1][3]

Discovery of this compound as the Active Metabolite of ML210

The initial investigation into the mechanism of action of ML210 revealed that it requires cellular processing to exert its GPX4-inhibitory effect. Unlike other GPX4 inhibitors, ML210 did not directly interact with purified GPX4 protein. This led to the hypothesis that ML210 is a prodrug. Through meticulous experimentation, it was discovered that within the cellular environment, the nitroisoxazole ring of ML210 undergoes hydrolysis to form the α-nitroketoxime this compound.[1] This conversion is a critical step in the bioactivation of ML210.

Further studies demonstrated that this compound itself is a precursor to the ultimate reactive species. It undergoes a dehydration reaction within the cell to form a highly electrophilic nitrile oxide, JKE-1777, which then covalently binds to the active site selenocysteine (B57510) of GPX4, leading to its inhibition and the induction of ferroptosis.[1][2][4]

Synthesis of this compound

This compound can be synthesized from its parent compound, ML210, through a base-promoted hydrolysis of the nitroisoxazole ring.

Experimental Protocol: Synthesis of this compound from ML210

Materials:

  • ML210

  • Aqueous basic solution (e.g., sodium bicarbonate)

  • Organic solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve ML210 in a suitable organic solvent.

  • Add an aqueous basic solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield this compound.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Cell Line Reference
EC50 (Cell Viability) 0.03 µMCellTiter-GloLOX-IMVI[5]
GPX4 Adduct Mass +434 DaIntact Protein Mass SpectrometryHEK293-6E[6]
GPX4 Thermal Stabilization StabilizedCellular Thermal Shift Assay (CETSA)LOX-IMVI[6]

Experimental Protocols

Cell Viability Assay

Purpose: To determine the potency of this compound in inducing cell death.

Materials:

  • LOX-IMVI cells

  • Cell culture medium and supplements

  • This compound

  • Ferrostatin-1 (ferroptosis inhibitor)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed LOX-IMVI cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, with or without co-treatment with Ferrostatin-1.

  • Incubate the cells for the desired time period (e.g., 24-72 hours).

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate EC50 values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm the direct engagement of this compound with GPX4 in intact cells.

Materials:

  • LOX-IMVI cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer

  • Antibodies against GPX4 and a loading control

  • Western blotting reagents and equipment

Procedure:

  • Treat LO.X-IMVI cells with this compound or DMSO for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lyse the cells and separate the soluble fraction by centrifugation.

  • Analyze the soluble protein fractions by Western blotting using an anti-GPX4 antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]

In-Cell GPX4 Mass Spectrometry Binding Assay

Purpose: To determine the covalent modification of GPX4 by the active metabolite of this compound.

Materials:

  • HEK293-6E cells overexpressing GPX4

  • This compound

  • Cell lysis and immunoprecipitation reagents

  • Mass spectrometer

Procedure:

  • Treat HEK293-6E cells expressing GPX4 with this compound.

  • Lyse the cells and immunoprecipitate GPX4.

  • Analyze the intact mass of the immunoprecipitated GPX4 by mass spectrometry.

  • The mass increase of +434 Da corresponds to the covalent adduction of the reactive nitrile oxide metabolite to GPX4.[6]

Visualizations

Signaling Pathway

G ML210 ML210 (Prodrug) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Intracellular Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Intracellular Dehydration GPX4 GPX4 (Selenocysteine) JKE1777->GPX4 Covalent Modification InactiveGPX4 Inactive GPX4 (Covalent Adduct) GPX4->InactiveGPX4 Ferroptosis Ferroptosis InactiveGPX4->Ferroptosis Induces

Caption: Bioactivation pathway of ML210 to inhibit GPX4 and induce ferroptosis.

Experimental Workflow: CETSA

G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with This compound or DMSO B Aliquot cells and heat at different temperatures A->B C Cell Lysis B->C D Centrifugation to separate soluble fraction C->D E Western Blot for GPX4 D->E F Analyze thermal stabilization E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Prodrug to Active Inhibitor

G Prodrug ML210 (Inactive Prodrug) Metabolite This compound (Intermediate Metabolite) Prodrug->Metabolite Cellular Conversion ActiveInhibitor JKE-1777 (Active Electrophile) Metabolite->ActiveInhibitor Cellular Conversion Target GPX4 ActiveInhibitor->Target Covalent Inhibition

Caption: Logical progression from prodrug to active GPX4 inhibitor.

Conclusion

This compound is a pivotal molecule in the study of ferroptosis and GPX4 inhibition. Its discovery as the stable, cell-permeable precursor to the reactive nitrile oxide electrophile that inhibits GPX4 has provided researchers with a valuable tool. This technical guide provides the essential information for the synthesis and application of this compound in a laboratory setting, facilitating further research into the therapeutic potential of inducing ferroptosis. The detailed protocols and data presented herein serve as a comprehensive resource for scientists in the field of drug discovery and chemical biology.

References

JKE-1674: A Technical Guide to a Covalent GPX4 Inhibitor for Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active covalent inhibitor of Glutathione Peroxidase 4 (GPX4) and a key active metabolite of the GPX4 inhibitor ML-210.[1][2][3][4][5] By targeting GPX4, this compound triggers a specific form of iron-dependent, non-apoptotic cell death known as ferroptosis.[2][3][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is characterized as an α-nitroketoxime analog of ML-210.[1][4][5] Its chemical identity and core properties are summarized in the table below.

PropertyValue
IUPAC Name (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one[2][3]
CAS Number 2421119-60-8[1][2][3]
Molecular Formula C₂₀H₂₀Cl₂N₄O₄[1][2][3]
Molecular Weight 451.30 g/mol [1][2]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Solubility Soluble in DMSO[1][3][4]

Mechanism of Action: Induction of Ferroptosis

This compound exerts its biological effect by inhibiting GPX4, a crucial enzyme in the detoxification of lipid hydroperoxides.[1][2][4] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death.[6] The cell-killing effects of this compound can be completely rescued by ferroptosis inhibitors such as ferrostatin-1.[1][3][5]

The activation of this compound is a multi-step intracellular process. It is the active metabolite of ML-210 and is subsequently converted into a highly reactive nitrile oxide electrophile, JKE-1777.[1][4][5][6][7][8] This nitrile oxide is the ultimate species that covalently binds to the catalytic selenocysteine (B57510) residue of GPX4, leading to its irreversible inhibition.[6]

JKE1674_Pathway cluster_activation Intracellular Activation cluster_inhibition GPX4 Inhibition & Ferroptosis ML210 ML-210 JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Metabolism JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Binding Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Ferrostatin1 Ferrostatin-1 Ferrostatin1->Ferroptosis Inhibits

Caption: Intracellular activation and mechanism of action of this compound.

Biological Activity and In Vitro Data

This compound demonstrates potent cell-killing activity in various cancer cell lines. A key quantitative measure of its efficacy is the half-maximal effective concentration (EC50).

Cell LineActivityValue
LOX-IMVIEC50 (Viability)0.03 µM[3]

In Vivo Studies

Pharmacokinetic studies have demonstrated the oral bioavailability of this compound.

Animal ModelDosageAdministrationOutcome
SCID Mice50 mg/kgOral (p.o.)Detected in the serum[1][9]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This method is used to assess the target engagement of a compound within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol Outline:

  • Cell Treatment: Treat intact cells (e.g., LOX-IMVI) with this compound (e.g., 10 µM for 1 hour at 37°C) or a vehicle control (e.g., DMSO).

  • Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA.

  • Heating: Resuspend the cells and heat aliquots at various temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble GPX4 remaining at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble GPX4 as a function of temperature. An increase in the melting temperature of GPX4 in this compound-treated cells compared to the control indicates target engagement.[9]

CETSA_Workflow start Start treat_cells Treat Cells (this compound or DMSO) start->treat_cells harvest Harvest Cells treat_cells->harvest heat Heat Aliquots (Temperature Gradient) harvest->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge western_blot Western Blot (Analyze Soluble GPX4) centrifuge->western_blot analyze Analyze Data (Melting Curve) western_blot->analyze end End analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vivo Pharmacokinetic Study

This protocol is designed to determine the concentration of this compound in the plasma of mice over time following oral administration.

Protocol Outline:

  • Animal Model: Utilize SCID mice.

  • Formulation: Prepare this compound in a suitable vehicle, such as 90% PEG400 and 10% Ethanol.

  • Dosing: Administer a single oral dose of 50 mg/kg this compound.

  • Blood Sampling: Collect blood samples at specified time points (e.g., 1, 3, 6, and 24 hours) into tubes containing an anticoagulant (e.g., lithium heparin).

  • Plasma Isolation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Precipitate proteins from the plasma using a solvent like acetonitrile.

  • Analysis: Analyze the concentration of this compound in the prepared samples using an appropriate analytical method, such as LC-MS/MS.[9]

Conclusion

This compound is a valuable tool compound for studying the biological roles of GPX4 and the process of ferroptosis. Its oral bioavailability and potent, covalent mechanism of action make it a significant molecule for further investigation in preclinical models of diseases where ferroptosis induction may be a therapeutic strategy, particularly in drug-resistant cancers. The detailed protocols and data presented in this guide are intended to facilitate the effective use and further exploration of this compound in a research setting.

References

Unmasking a Cellular Transformation: A Technical Guide to the Intracellular Conversion of JKE-1674 to JKE-1777

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular conversion of the pro-electrophile JKE-1674 into its active, highly reactive nitrile oxide form, JKE-1777. This transformation is a critical activation step for the covalent inhibition of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptotic cell death. Understanding this conversion is paramount for the development of novel therapeutics targeting therapy-resistant cancers.

Executive Summary

This compound is a key metabolite of the GPX4 inhibitor ML210.[1] However, this compound is not the ultimate effector molecule. It requires further intracellular processing to exert its cytotoxic activity. This guide details the evidence for and the mechanism of the intracellular dehydration of this compound to form JKE-1777, the species responsible for covalently modifying the catalytic selenocysteine (B57510) residue of GPX4. While direct quantitative kinetic data for this intracellular conversion is not extensively documented due to the inherent instability of JKE-1777, this document compiles the available quantitative data, outlines the key experimental protocols used to elucidate this pathway, and provides visual representations of the underlying processes.

The Intracellular Conversion Pathway

The conversion of this compound to JKE-1777 is a dehydration reaction, involving the loss of a water molecule from the α-nitroketoxime moiety of this compound to form a highly reactive nitrile oxide group.[1] This transformation is essential for activity, as neither ML210 nor this compound can directly inhibit purified GPX4 in vitro, whereas synthetically prepared JKE-1777 can.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space JKE-1674_ext This compound JKE-1674_int This compound (α-nitroketoxime) JKE-1674_ext->JKE-1674_int Cellular Uptake JKE-1777 JKE-1777 (Nitrile Oxide) JKE-1674_int->JKE-1777 Dehydration (-H₂O) GPX4_adduct GPX4-JKE-1777 Adduct (Inactive) JKE-1777->GPX4_adduct Covalent Modification GPX4_inactive GPX4 (Active) GPX4_inactive->GPX4_adduct Ferroptosis Ferroptosis GPX4_adduct->Ferroptosis Induces G cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Centrifugation 3. Centrifugation Metabolite_Extraction->Centrifugation Supernatant_Collection 4. Collect Supernatant Centrifugation->Supernatant_Collection HPLC 5. HPLC Separation Supernatant_Collection->HPLC MSMS 6. MS/MS Detection HPLC->MSMS Data_Analysis 7. Data Analysis (Compare to Standard) MSMS->Data_Analysis

References

JKE-1674: A Potent Inducer of Lipid Peroxidation via GPX4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JKE-1674 has emerged as a critical molecule in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. As an active metabolite of the glutathione (B108866) peroxidase 4 (GPX4) inhibitor ML210, this compound itself is a potent inhibitor of GPX4.[1][2][3] Its mechanism of action culminates in the overwhelming accumulation of lipid peroxides, leading to cell death. This technical guide provides a comprehensive overview of this compound's effect on lipid peroxidation, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action: Inhibition of GPX4 and Induction of Ferroptosis

This compound is an analog of ML210 where the nitroisoxazole ring is replaced by an α-nitroketoxime.[3] Within the cellular environment, this compound is metabolically activated, ultimately leading to the inhibition of GPX4. GPX4 is a crucial enzyme that detoxifies lipid peroxides, converting them into non-toxic lipid alcohols.[2][4] By inhibiting GPX4, this compound disrupts this protective mechanism, causing a buildup of toxic lipid peroxides in cellular membranes.[2] This unchecked lipid peroxidation is a hallmark of ferroptosis.[2]

The cell-killing effects of this compound can be completely rescued by ferroptosis inhibitors, such as ferrostatin-1 (fer-1), which underscores the central role of this specific cell death pathway in its mechanism of action.[3][4] Further investigations have revealed that this compound undergoes intracellular conversion to a nitrile oxide electrophile, JKE-1777, which is the ultimate reactive species that covalently binds to GPX4.[2][5]

Signaling Pathway of this compound-Induced Lipid Peroxidation

JKE1674_Pathway cluster_cell Cellular Environment ML210 ML210 (Prodrug) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Metabolic Conversion JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration GPX4 GPX4 (Glutathione Peroxidase 4) JKE1777->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Detoxification Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation Leads to

Caption: Intracellular activation of this compound and subsequent GPX4 inhibition.

Quantitative Data on this compound's Effects

Cell LineCompoundTreatmentOutcomeCitation
LOX-IMVIThis compound10 µM, 1 hThermal stabilization of GPX4[4]
LOX-IMVIThis compoundVariesCell killing equipotent to ML210[3][4]
LOX-IMVIThis compound + fer-1VariesComplete rescue of cell killing[3][4]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact LOX-IMVI cells with 10 µM this compound or DMSO (vehicle control) for 1 hour.

  • Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.

  • Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of GPX4 using Western blotting. An increase in soluble GPX4 at higher temperatures in this compound-treated cells compared to the control indicates target engagement.

Experimental Workflow for CETSA

CETSA_Workflow A Treat cells with this compound or DMSO (1h) B Heat cells at various temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and precipitated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze GPX4 levels by Western Blot E->F G Increased thermal stability indicates target engagement F->G Rescue_Assay_Logic cluster_treatment Experimental Conditions cluster_outcome Observed Outcome JKE1674 This compound Cell Cells JKE1674->Cell Lipid_Peroxidation Lipid Peroxidation JKE1674->Lipid_Peroxidation induces Fer1 Ferrostatin-1 (fer-1) Fer1->Cell Fer1->Lipid_Peroxidation inhibits Cell_Death Cell Death Lipid_Peroxidation->Cell_Death leads to Cell_Survival Cell Survival

References

Foundational Research on JKE-1674 and Cell Death Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the prevention of ferroptosis, a form of regulated cell death. As an active metabolite of the pro-drug ML210, this compound offers improved stability and oral bioavailability, making it a valuable tool for studying ferroptosis and a promising candidate for therapeutic development, particularly in the context of therapy-resistant cancers. This guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, quantitative efficacy data, and explicit protocols for key experimental assays.

Core Concepts: Mechanism of Action and Cell Death Pathway

This compound induces cell death through the specific pathway of ferroptosis . This process is distinct from other forms of programmed cell death, such as apoptosis, and is characterized by the iron-dependent accumulation of lipid peroxides, leading to oxidative damage and cell membrane rupture.[1][2]

The central target of this compound is the selenoenzyme GPX4 . GPX4 plays a critical role in cellular defense against oxidative stress by reducing lipid hydroperoxides to non-toxic lipid alcohols. By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an uncontrolled buildup of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1][3]

This compound itself is an active metabolite of the pro-drug ML210.[3] Within the cellular environment, ML210 undergoes a unique two-step conversion. First, the nitroisoxazole ring of ML210 is hydrolyzed to form the α-nitroketoxime this compound. Subsequently, this compound is dehydrated to generate a highly reactive nitrile oxide electrophile, JKE-1777.[3][4][5] It is this ultimate metabolite, JKE-1777, that covalently binds to the catalytic selenocysteine (B57510) residue of GPX4, inactivating the enzyme.[4][5] This covalent modification results in a mass increase of 434 Da on the GPX4 protein.[4]

JKE1674_Mechanism JKE1777 JKE1777 GPX4 GPX4 JKE1777->GPX4 Covalently Inhibits

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from foundational studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Notes
LOX-IMVIMelanoma~0.03Equipotent to ML210. Cell death is completely rescued by ferroptosis inhibitors.[6]
VariousPanel of 821 cancer cell linesVariableThis compound exhibits cell-killing activity similar to ML210 across a broad panel of cancer cell lines.[4]

Table 2: In Vivo Pharmacokinetics of this compound

Animal ModelAdministration RouteDoseKey Findings
SCID MiceOral (p.o.)50 mg/kgThis compound can be detected in the serum of mice following oral administration.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of this compound.

Cell Viability Assay

This protocol is adapted from studies determining the EC50 of this compound in cancer cell lines.

Objective: To quantify the dose-dependent effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., LOX-IMVI)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Ferrostatin-1 (fer-1) for rescue experiments

  • 96-well clear or white-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-2,500 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. For rescue experiments, prepare a parallel set of dilutions also containing a final concentration of 1 µM fer-1.

  • Treatment: Add the this compound dilutions (with and without fer-1) to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate (1,000-2,500 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_JKE1674 Prepare serial dilutions of this compound (with and without Ferrostatin-1) Incubate_24h->Prepare_JKE1674 Treat_Cells Add this compound dilutions to cells Prepare_JKE1674->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence Analyze_Data Analyze Data (Calculate EC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the direct binding of this compound to GPX4 in intact cells.

Objective: To assess the thermal stabilization of GPX4 upon binding of this compound.

Materials:

  • LOX-IMVI cells

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-GPX4 primary antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat intact LOX-IMVI cells with 10 µM this compound or DMSO for 1 hour at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against GPX4.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an appropriate chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for GPX4 at each temperature for both this compound and DMSO-treated samples.

    • Plot the percentage of soluble GPX4 against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Proteome-Wide Reactivity Profiling

This protocol outlines the use of an alkyne-functionalized this compound analog (this compound-yne) to identify its protein targets.

Objective: To identify the cellular proteins that are covalently modified by the active form of this compound.

Materials:

  • This compound-yne

  • Cell line of interest

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA ligand, TCEP)

  • Streptavidin beads

  • Mass spectrometry-compatible buffers and reagents

  • LC-MS/MS instrumentation

Procedure:

  • Cell Treatment: Treat cells with this compound-yne for a specified time.

  • Cell Lysis: Lyse the cells and collect the proteome.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne group of this compound-yne that is covalently bound to its target proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by this compound-yne.

  • Data Analysis: Analyze the mass spectrometry data to identify the enriched proteins, confirming GPX4 as a primary target and assessing the off-target profile.

Conclusion

This compound is a highly selective and potent inhibitor of GPX4 that induces ferroptotic cell death. Its unique intracellular activation mechanism and favorable pharmacokinetic properties make it an invaluable research tool for dissecting the complexities of ferroptosis and a strong candidate for further pre-clinical and clinical development as an anti-cancer therapeutic. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other ferroptosis-inducing compounds.

References

The Selectivity of JKE-1674 for GPX4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental validation and selectivity of JKE-1674, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). This compound represents a significant advancement in the development of selective agents that induce ferroptosis, a form of iron-dependent programmed cell death. Understanding its mechanism and selectivity is crucial for its application as a chemical probe and for the development of novel therapeutics targeting diseases with aberrant GPX4 activity, such as therapy-resistant cancers.

Introduction: The Role of GPX4 in Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage.[1] Its primary function is to reduce lipid hydroperoxides to their corresponding non-toxic alcohols, thereby preventing the accumulation of reactive lipid species and the subsequent induction of ferroptosis.[1] Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Due to its central role in this pathway, GPX4 has emerged as a compelling therapeutic target for diseases such as cancer, where therapy-resistant cells often exhibit a heightened dependence on GPX4 for survival.[1]

This compound is an orally active GPX4 inhibitor and an active metabolite of the parent compound ML210.[2] It belongs to a class of compounds that act as "masked" electrophiles, requiring intracellular activation to exert their inhibitory effect.[3][4][5] This mechanism contributes to its enhanced selectivity compared to earlier generations of GPX4 inhibitors, such as those containing reactive chloroacetamide warheads, which are known for their promiscuity and off-target effects.[3][6]

Mechanism of Action: A Pro-drug Approach to Covalent Inhibition

The inhibitory action of this compound on GPX4 is not direct. Both this compound and its precursor, ML210, are unable to engage with purified GPX4 in vitro.[3][6] Instead, they function as pro-drugs that undergo a series of transformations within the cell to generate the ultimate reactive species.

The key steps in the mechanism of action are:

  • Cellular Uptake: this compound, being more stable and bioavailable than earlier inhibitors, can be administered orally and is detected in the serum of mice.[2][6]

  • Intracellular Conversion: Inside the cell, this compound, an α-nitroketoxime, undergoes dehydration to form a highly reactive nitrile oxide electrophile, JKE-1777.[2][3][4][5]

  • Covalent Modification of GPX4: The nitrile oxide JKE-1777 then acts as the warhead, covalently binding to the catalytic selenocysteine (B57510) residue of GPX4.[4][5] This covalent modification results in the irreversible inhibition of GPX4's enzymatic activity. Mass spectrometry analysis has confirmed a consistent mass adduct of +434 Da on GPX4 following treatment with this compound or ML210.[2][3][6]

This multi-step activation process is a key determinant of this compound's selectivity, as the highly reactive electrophile is generated in situ, minimizing its exposure to other cellular nucleophiles and reducing off-target effects.[6]

Quantitative Data on this compound Activity and Selectivity

The following tables summarize the key quantitative data related to the potency and selectivity of this compound and its related compounds.

Table 1: Cellular Potency of GPX4 Inhibitors

CompoundCell LineAssay TypeEC50 (µM)Notes
This compound LOX-IMVICell Viability~0.1Potency is indistinguishable from ML210. Cell killing is rescued by ferroptosis inhibitors.[2][6]
ML210LOX-IMVICell Viability~0.1Parent compound of this compound.[2][6]
RSL3VariousCell ViabilityVariableA well-known chloroacetamide-based GPX4 inhibitor.
Chloroacetamide InhibitorsLOX-IMVICell ViabilityVariableGenerally exhibit more off-target effects that cannot be rescued by radical-trapping antioxidants.[6]

Table 2: Target Engagement and Adduct Formation

CompoundTargetMethodObservationReference
This compound GPX4CETSAThermal stabilization of GPX4 in intact cells.[3][6]
ML210GPX4CETSAThermal stabilization of GPX4 in intact cells.[3]
This compound GPX4Mass SpectrometryForms a +434 Da covalent adduct on GPX4.[2][3][6]
ML210GPX4Mass SpectrometryForms a +434 Da covalent adduct on GPX4.[3][6]
This compound-yneProteome-wideChemical ProteomicsExhibits selective labeling of GPX4 with a similar profile to ML210-yne.[3][6]

Experimental Protocols for Assessing Selectivity

The selectivity of this compound for GPX4 has been established through a series of rigorous experimental procedures. The detailed methodologies for these key experiments are outlined below.

Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm direct target engagement of this compound with GPX4 in an intact cellular environment.

Protocol:

  • Cell Culture and Treatment: LOX-IMVI cells are cultured to ~80% confluency. The cells are then treated with either this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour).

  • Harvesting and Lysis: After treatment, cells are harvested, washed with PBS, and resuspended in a suitable lysis buffer containing protease inhibitors.

  • Heat Treatment: The cell lysates are divided into aliquots and subjected to a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation. A non-heated aliquot serves as a control.

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: The supernatants containing the soluble protein fractions are collected. The amount of soluble GPX4 at each temperature is quantified by Western blotting using a GPX4-specific antibody.

  • Data Analysis: The band intensities are quantified, and a melting curve is generated by plotting the fraction of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates thermal stabilization of GPX4 due to ligand binding.

Proteome-wide Reactivity Profiling

Purpose: To assess the selectivity of this compound across the entire proteome and identify potential off-targets.

Protocol:

  • Synthesis of an Alkyne-tagged Probe: An analog of this compound is synthesized with a terminal alkyne tag (this compound-yne) to enable subsequent click chemistry-based detection.

  • Cell Treatment and Lysis: Cells are treated with this compound-yne for a defined period. Following treatment, cells are lysed.

  • Click Chemistry: The alkyne-tagged proteins in the cell lysate are conjugated to a reporter tag (e.g., biotin-azide or a fluorescent azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Enrichment of Labeled Proteins (for biotin-azide): Biotinylated proteins are enriched from the lysate using streptavidin-coated beads.

  • Protein Digestion and Mass Spectrometry: The enriched proteins are digested into peptides (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is analyzed to identify and quantify the proteins that were covalently modified by this compound-yne. The relative abundance of labeled proteins provides a measure of the compound's selectivity. GPX4 should be identified as the primary and most significantly enriched target.

In-cell Covalent Adduct Mapping by Mass Spectrometry

Purpose: To identify the precise mass of the covalent adduct formed by this compound on GPX4.

Protocol:

  • Cell Treatment and GPX4 Immunoprecipitation: Cells are treated with this compound. GPX4 is then immunoprecipitated from the cell lysate using a specific antibody.

  • SDS-PAGE and In-gel Digestion: The immunoprecipitated GPX4 is separated by SDS-PAGE. The protein band corresponding to GPX4 is excised and subjected to in-gel digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution LC-MS/MS.

  • Data Analysis: The mass spectra are analyzed to identify the peptide containing the catalytic selenocysteine residue. A mass shift corresponding to the covalent adduct (+434 Da) on this peptide confirms the covalent modification of GPX4 by the activated form of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships described in this guide.

GPX4_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid Peroxides Lipid Peroxides GPX4 GPX4 Lipid Peroxides->GPX4 Substrate Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis Induces Non-toxic Lipid Alcohols Non-toxic Lipid Alcohols GPX4->Non-toxic Lipid Alcohols Reduces GPX4->Ferroptosis Prevents JKE1674 This compound JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Intracellular Dehydration JKE1777->GPX4 Covalent Inhibition Glutathione Glutathione Glutathione->GPX4 Cofactor

Caption: GPX4's role in preventing ferroptosis and its inhibition by this compound.

Experimental_Workflow_Selectivity cluster_invitro In Vitro / In Cellulo cluster_analysis Analysis cluster_results Results A Cell Treatment with This compound or this compound-yne B Cellular Thermal Shift Assay (CETSA) A->B C Proteome-wide Profiling (Click Chemistry) A->C D GPX4 Immunoprecipitation A->D E Western Blot for Soluble GPX4 B->E F LC-MS/MS for Labeled Proteome C->F G LC-MS/MS for GPX4 Adduct D->G H GPX4 Thermal Stabilization E->H I Selective Labeling of GPX4 F->I J Confirmation of +434 Da Adduct G->J

Caption: Workflow for determining the selectivity of this compound.

Prodrug_Activation_Pathway ML210 ML210 (Nitroisoxazole) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Intracellular Ring Opening JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Dehydration GPX4_adduct GPX4-Adduct (Inactive) JKE1777->GPX4_adduct Covalent Binding to GPX4

Caption: Intracellular activation cascade of ML210 to inhibit GPX4.

Conclusion

This compound is a highly selective and potent inhibitor of GPX4 that operates through a sophisticated intracellular activation mechanism. Its ability to be generated in situ from a more stable precursor minimizes off-target effects, making it a superior chemical tool compared to previous generations of GPX4 inhibitors. The experimental data robustly supports its selectivity for GPX4, as demonstrated by cellular thermal shift assays, proteome-wide reactivity profiling, and direct observation of the covalent adduct on the target protein. This in-depth understanding of this compound's selectivity and mechanism of action is vital for researchers and drug developers aiming to therapeutically exploit the ferroptosis pathway.

References

JKE-1674: A Technical Guide to Its Potential in Targeting Therapy-Resistant Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Therapeutic resistance remains a formidable challenge in oncology. A promising strategy to overcome this hurdle lies in the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. JKE-1674, an orally active and stable small molecule, has emerged as a potent and selective inducer of ferroptosis by targeting Glutathione Peroxidase 4 (GPX4), a key enzyme in the defense against lipid peroxidation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy in therapy-resistant cancer models, and detailed experimental protocols for its investigation.

Introduction

Cancer cells that develop resistance to conventional therapies often enter a persistent, mesenchymal-like state. These therapy-resistant cells exhibit a unique vulnerability: an acquired dependency on the GPX4-mediated pathway to suppress lipid peroxidation and prevent ferroptotic cell death. This compound is an active metabolite of the GPX4 inhibitor ML210 and has demonstrated significant potential in selectively targeting and eliminating these therapy-resistant cancer cells.[1][2][3] Its unique mechanism of action, which involves intracellular conversion to a highly reactive electrophile, offers improved selectivity and pharmacokinetic properties compared to earlier generation GPX4 inhibitors.[2][4][5]

Mechanism of Action

This compound functions as a prodrug that undergoes a series of intracellular transformations to become a potent inhibitor of GPX4.

  • Intracellular Conversion: this compound is the α-nitroketoxime metabolite of ML210.[1][3] Within the cell, this compound is further converted to a highly reactive nitrile oxide electrophile, JKE-1777.[2][3][5]

  • Covalent Inhibition of GPX4: The nitrile oxide JKE-1777 then covalently binds to the catalytic selenocysteine (B57510) residue of GPX4.[2][5] This irreversible binding inactivates the enzyme.

  • Induction of Ferroptosis: The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[6]

The multi-step activation process of this compound contributes to its high selectivity for GPX4, minimizing off-target effects often seen with other covalent inhibitors.[4][5]

dot digraph "JKE-1674_Mechanism_of_Action" { graph [fontname = "Arial", label="this compound Mechanism of Action", labelloc=t, fontsize=16, rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

ML210 [label="ML210 (Prodrug)"]; JKE1674 [label="this compound\n(α-nitroketoxime metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JKE1777 [label="JKE-1777\n(Nitrile Oxide Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPX4 [label="GPX4 (Active)"]; GPX4_inactive [label="GPX4 (Inactive)\n(Covalently Modified)", fillcolor="#FBBC05", fontcolor="#202124"]; Ferroptosis [label="Ferroptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_ROS [label="Lipid ROS Accumulation"];

ML210 -> JKE1674 [label="Intracellular\nMetabolism"]; JKE1674 -> JKE1777 [label="Intracellular\nConversion"]; JKE1777 -> GPX4 [label="Covalent\nBinding"]; GPX4 -> GPX4_inactive [style=invis]; JKE1777 -> GPX4_inactive [label="Inhibition"]; GPX4_inactive -> Lipid_ROS; Lipid_ROS -> Ferroptosis;

} this compound Mechanism of Action Diagram

Quantitative Data

In Vitro Efficacy

This compound demonstrates potent and selective cell-killing activity in various cancer cell lines, particularly those exhibiting a therapy-resistant phenotype. Its efficacy is often compared to its parent compound, ML210, and is rescuable by the ferroptosis inhibitor ferrostatin-1 (fer-1), confirming its mechanism of action.

Cell LineCancer TypeEC50 (µM)Notes
LOX-IMVIMelanoma~0.1EC50 values were determined from 12-point dose-response experiments.[1]
Additional therapy-resistant cell linesVariousData not yet availableFurther studies are needed to expand the cell line panel.
In Vivo Efficacy

Preclinical studies in mouse models of therapy-resistant prostate cancer have demonstrated the significant anti-tumor and anti-metastatic potential of this compound.

Animal ModelCancer TypeTreatmentKey Findings
RB-knockdown PC3 xenograftsProstate CancerThis compound (4 weeks)40.6% reduction in tumor volume and 30.3% reduction in tumor weight.[7]
Pten/Rb1 double-knockout miceNeuroendocrine Prostate CancerThis compoundDrastically reduced primary tumor growth, prevented metastasis to lungs, liver, and lymph nodes, and increased overall survival.[6]

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 12-point serial dilution of this compound in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add the diluted this compound or vehicle control to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and fit the dose-response curve using a non-linear regression model to determine the EC50 value.

dot digraph "Cell_Viability_Assay_Workflow" { graph [fontname = "Arial", label="Cell Viability Assay Workflow", labelloc=t, fontsize=16, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Seed cells in 96-well plate"]; B [label="Prepare serial dilutions of this compound"]; C [label="Treat cells with compound"]; D [label="Incubate for 72 hours"]; E [label="Measure viability (e.g., CellTiter-Glo)"]; F [label="Analyze data and determine EC50"];

A -> B -> C -> D -> E -> F; } Cell Viability Assay Workflow Diagram

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of this compound to its target protein, GPX4, in a cellular context.[1][4]

  • Cell Treatment: Treat intact cancer cells with this compound (e.g., 10 µM) or vehicle control for 1 hour.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for GPX4.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

dot digraph "CETSA_Workflow" { graph [fontname = "Arial", label="Cellular Thermal Shift Assay (CETSA) Workflow", labelloc=t, fontsize=16, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Treat cells with this compound or vehicle"]; B [label="Apply heat shock at various temperatures"]; C [label="Lyse cells and centrifuge to separate soluble proteins"]; D [label="Quantify soluble GPX4 by Western blot"]; E [label="Plot protein abundance vs. temperature to observe thermal shift"];

A -> B -> C -> D -> E; } CETSA Workflow Diagram

Lipid Peroxidation Assay

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, in cells treated with this compound. The fluorescent probe C11-BODIPY™ 581/591 is commonly used for this purpose.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., a known ferroptosis inducer) and a vehicle control.

  • Probe Staining: Incubate the cells with 1-2 µM C11-BODIPY™ 581/591 for 30 minutes at 37°C.

  • Washing: Wash the cells twice with a suitable buffer like Hanks' Balanced Salt Solution (HBSS).

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence emission of C11-BODIPY™ shifts from red (~590 nm) to green (~510 nm).

  • Data Interpretation: An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

dot digraph "Lipid_Peroxidation_Assay_Workflow" { graph [fontname = "Arial", label="Lipid Peroxidation Assay Workflow", labelloc=t, fontsize=16, rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Treat cells with this compound"]; B [label="Stain with C11-BODIPY™ 581/591"]; C [label="Wash cells"]; D [label="Analyze by flow cytometry or fluorescence microscopy"]; E [label="Quantify the shift in fluorescence (red to green)"];

A -> B -> C -> D -> E; } Lipid Peroxidation Assay Workflow Diagram

In Vivo Xenograft Studies

Animal studies are crucial for evaluating the therapeutic potential of this compound in a physiological setting.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6) into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth by caliper measurements until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ferroptosis markers).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for targeting therapy-resistant cancers through the induction of ferroptosis. Its unique mechanism of action, favorable pharmacokinetic properties, and demonstrated preclinical efficacy warrant further investigation. Future studies should focus on:

  • Expanding the panel of therapy-resistant cancer cell lines to better understand the spectrum of this compound's activity.

  • Conducting detailed in vivo studies to optimize dosing and treatment schedules and to explore combination therapies.

  • Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

The continued development of this compound and similar ferroptosis inducers holds the potential to provide a new and effective treatment paradigm for patients with otherwise intractable cancers.

References

Methodological & Application

JKE-1674: Application Notes and Protocols for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a potent, orally active small molecule inhibitor of Glutathione Peroxidase 4 (GPX4) and a key active metabolite of the GPX4 inhibitor, ML210.[1] It serves as a valuable tool compound for inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] this compound's mechanism of action involves its intracellular conversion to a reactive nitrile oxide electrophile, JKE-1777, which covalently binds to the catalytic selenocysteine (B57510) residue of GPX4, thereby inhibiting its function.[3][4] This inhibition leads to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death.[2]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate ferroptosis and assess its therapeutic potential. The protocols cover key assays for determining cell viability, target engagement, and protein interaction.

Data Presentation

Table 1: Cellular Activity of this compound and Related Compounds
CompoundCell LineAssayEC50 / EffectCitation
This compoundLOX-IMVICell ViabilityEC50 values comparable to ML210[5]
ML210LOX-IMVICell ViabilityCell-killing effects rescued by ferrostatin-1[6]
This compoundLOX-IMVICell ViabilityCell-killing effects rescued by ferrostatin-1[6]
This compound-yneLOX-IMVICell ViabilitySimilar cellular activity to this compound[5]

Signaling Pathway and Mechanism of Action

This compound is a pro-drug that requires intracellular activation to exert its inhibitory effect on GPX4. The following diagram illustrates the proposed activation pathway and its downstream consequences.

JKE1674_Pathway This compound Mechanism of Action cluster_cell Intracellular Space ML210 ML210 JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Binding (Inhibition) Lipid_ROS Lipid Peroxides (Lipid ROS) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Cell_Viability_Workflow Cell Viability Assay Workflow A Seed cells in opaque-walled plates B Allow cells to adhere (e.g., 24 hours) A->B C Treat cells with This compound (dose-response) B->C D Incubate (e.g., 72 hours) C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and Incubate F->G H Read Luminescence G->H CETSA_Workflow CETSA Workflow A Treat cells with This compound or vehicle B Harvest and resuspend cells A->B C Aliquot cell suspension B->C D Heat challenge at varying temperatures C->D E Cell lysis D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble protein fraction) F->G H Western Blot for GPX4 G->H Pulldown_Workflow Pull-Down Assay Workflow A Treat cells with This compound-yne B Lyse cells A->B C Click Chemistry: Add azide-biotin and Cu(I) catalyst B->C D Incubate to allow cycloaddition C->D E Add streptavidin beads D->E F Incubate to capture biotinylated proteins E->F G Wash beads to remove non-specific binders F->G H Elute bound proteins G->H I Analyze by Western Blot or Mass Spectrometry H->I

References

JKE-1674: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

JKE-1674 is an orally active and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of iron-dependent programmed cell death. As an active metabolite of the GPX4 inhibitor ML210, this compound has demonstrated improved physicochemical properties, making it more suitable for in vivo studies.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in animal models, based on currently available preclinical data.

Mechanism of Action

This compound induces ferroptosis by covalently binding to and inhibiting GPX4.[1][4] GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from oxidative damage. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death.[3] this compound is formed in cells from its prodrug ML210 and is subsequently converted to a reactive nitrile oxide electrophile, JKE-1777, which then binds to GPX4.[2][3]

Signaling Pathway

The signaling pathway for this compound-induced ferroptosis is centered on the inhibition of GPX4. The diagram below illustrates this mechanism.

JKE1674_Pathway cluster_cell Cell JKE1674 This compound GPX4 GPX4 JKE1674->GPX4 Inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.

Dosage and Administration

Pharmacokinetic Studies

A pharmacokinetic study of this compound has been conducted in Severe Combined Immunodeficient (SCID) mice. The key parameters of this study are summarized in the table below.

ParameterValue
Animal Model SCID mice[1][5]
Dosage 50 mg/kg[1][2][5]
Administration Route Oral (p.o.)[1][2][5]
Formulation PEG400/Ethanol (90/10, v/v)[1][5]
Blood Sampling Time Points 1, 3, 6, and 24 hours post-administration[1][5]
Outcome This compound was detected in the serum of the mice.[2][5]
Efficacy Studies

This compound has been evaluated in mouse models of cancer, demonstrating its potential as an anti-tumor agent.

StudyAnimal ModelDosage and Administration
Prostate Cancer RB-knockdown PC3 xenograft tumors in miceInformation on the specific dosage and administration route is not detailed in the provided search results. However, the study showed that this compound markedly reduced tumor growth.[6]
Metastatic Neuroendocrine Prostate Cancer (NEPC) Pten/Rb1 double-knockout miceWhile the exact dosage is not specified in the available information, this compound was administered and shown to drastically reduce primary tumor growth and prevent metastasis.[6] An efficacy study in a different GPX4-sensitive tumor model indicated that doses up to 50 mg/kg were tolerated for 20 days.[7]

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol is based on the published study in SCID mice.[1][5]

1. Animal Model:

  • Species: Mouse

  • Strain: Severe Combined Immunodeficient (SCID)

2. Compound Preparation:

  • Prepare a formulation of this compound in PEG400 and Ethanol at a 90:10 volume/volume ratio.

  • The final concentration should be calculated to deliver a 50 mg/kg dose based on the average weight of the mice.

3. Administration:

  • Administer the this compound formulation to the mice via oral gavage.

4. Sample Collection:

  • Collect blood samples from three animals per time point.

  • Time points for collection are 1, 3, 6, and 24 hours after administration.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., lithium heparin).

5. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Precipitate plasma proteins using acetonitrile (B52724) (1/5, v/v).

  • Analyze the concentration of this compound in the plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Efficacy Study Protocol (Example)

This protocol provides a general framework for an in vivo efficacy study based on the principles of the cited research.[6]

1. Animal Model:

  • Select an appropriate tumor model sensitive to GPX4 inhibition (e.g., xenograft models with specific genetic backgrounds like RB1 loss).

2. Study Groups:

  • Vehicle Control Group: Administer the formulation vehicle only.

  • Treatment Group: Administer this compound at a predetermined dose (e.g., starting with a dose informed by PK studies, such as 50 mg/kg).

3. Compound Preparation and Administration:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., PEG400/Ethanol).

  • Administer the compound or vehicle to the respective groups daily or as determined by tolerability studies.

4. Tumor Growth Monitoring:

  • Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.

5. Endpoint and Analysis:

  • The study may be terminated when tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • In metastasis models, examine relevant organs (e.g., lungs, liver) for metastatic lesions.

  • Analyze the data for statistically significant differences in tumor growth and metastasis between the treatment and control groups.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study with this compound.

JKE1674_Workflow start Start: Select Animal Model prep Prepare this compound Formulation start->prep group Randomize into Groups (Vehicle & Treatment) prep->group admin Oral Administration of This compound or Vehicle group->admin monitor Monitor Tumor Growth and Animal Health admin->monitor endpoint Endpoint Reached monitor->endpoint collect Collect Tumors and Tissues endpoint->collect analyze Data Analysis collect->analyze

Caption: General workflow for an in vivo efficacy study using this compound.

Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental goals, animal models, and institutional guidelines. All animal experiments must be conducted in accordance with approved animal welfare regulations.

References

Techniques for Measuring JKE-1674-Induced Ferroptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKE-1674 is a potent and orally active inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis. It is an active metabolite of the GPX4 inhibitor ML210. This compound induces ferroptosis by inhibiting GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.[1][2] This document provides detailed application notes and protocols for measuring ferroptosis induced by this compound, designed to assist researchers in accurately characterizing its effects.

This compound acts as a pro-drug that is converted within the cell into a reactive nitrile oxide electrophile, JKE-1777. This active form then covalently binds to the selenocysteine (B57510) residue in the active site of GPX4, inactivating the enzyme.[1] The induction of cell death by this compound can be rescued by ferroptosis inhibitors such as ferrostatin-1, confirming its mechanism of action.[1][2]

Signaling Pathway of this compound-Induced Ferroptosis

The mechanism of this compound action involves its intracellular conversion and subsequent inhibition of GPX4, a central enzyme in the ferroptosis pathway.

JKE1674_Pathway cluster_cell Cellular Environment JKE1674 This compound JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Intracellular Conversion GPX4 GPX4 (Active) JKE1777->GPX4 Covalent Binding & Inhibition GPX4_inactive GPX4 (Inactive) GPX4->GPX4_inactive GSH GSH GPX4->GSH Uses as cofactor PUFA_PL_OH PUFA-PL-OH GPX4->PUFA_PL_OH Reduces GSSG GSSG GSH->GSSG Lipid_ROS Lipid ROS (Lipid Peroxides) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL PUFA-PLs PUFA_PL->Lipid_ROS Oxidation PUFA_PL_OH->Lipid_ROS Prevents accumulation

This compound mechanism of action.

Key Techniques for Measuring this compound-Induced Ferroptosis

The following sections detail the core assays used to quantify the hallmarks of ferroptosis induced by this compound.

Cell Viability and Ferroptosis Rescue

A fundamental step in characterizing this compound is to determine its effect on cell viability and confirm that cell death is due to ferroptosis. This is typically achieved by co-treatment with a known ferroptosis inhibitor, such as ferrostatin-1.

Quantitative Data Summary

Cell LineCompoundEC50 (µM)AssayReference
LOX-IMVIThis compound0.03CellTiter-Glo[2]
LOX-IMVIThis compound + Ferrostatin-1 (1.5 µM)>10CellTiter-Glo[3]

Experimental Protocol: Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound

  • Ferrostatin-1 (or other ferroptosis inhibitors)

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells (e.g., LOX-IMVI) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. For rescue experiments, prepare a 2X solution of this compound with and without 2X ferrostatin-1 (e.g., final concentration of 1.5 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and ferrostatin-1 alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control wells and plot the dose-response curves to determine the EC50 values.

Lipid Peroxidation

A hallmark of ferroptosis is the accumulation of lipid peroxides. This can be visualized and quantified using fluorescent probes like C11-BODIPY™ 581/591.

Experimental Workflow

Lipid_Peroxidation_Workflow Start Seed Cells Treat Treat with This compound Start->Treat Stain Stain with C11-BODIPY Treat->Stain Wash Wash Cells Stain->Wash Image Fluorescence Microscopy or Flow Cytometry Wash->Image Analyze Analyze Green/Red Fluorescence Ratio Image->Analyze

Lipid peroxidation measurement workflow.

Experimental Protocol: C11-BODIPY™ 581/591 Staining

Materials:

  • This compound

  • C11-BODIPY™ 581/591 probe

  • Live cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in an appropriate format for imaging (e.g., glass-bottom dishes or 96-well plates) or flow cytometry.

  • Treatment: Treat cells with this compound at a concentration known to induce ferroptosis (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • Staining:

    • Prepare a 2.5 µM working solution of C11-BODIPY™ 581/591 in pre-warmed imaging buffer.

    • Remove the culture medium and wash the cells once with imaging buffer.

    • Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with imaging buffer.

  • Imaging/Analysis:

    • Microscopy: Image the cells immediately using appropriate filter sets for the oxidized (green fluorescence, ~488 nm excitation/~510 nm emission) and reduced (red fluorescence, ~581 nm excitation/~591 nm emission) forms of the probe.

    • Flow Cytometry: Harvest the cells, resuspend in imaging buffer, and analyze using a flow cytometer with appropriate lasers and detectors for green and red fluorescence.

  • Data Analysis: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates lipid peroxidation.

Intracellular Iron Accumulation

Ferroptosis is an iron-dependent process. Measuring the labile iron pool can provide further evidence of this compound-induced ferroptosis.

Experimental Protocol: Intracellular Iron Measurement

This protocol utilizes a fluorescent iron probe such as FerroOrange.

Materials:

  • This compound

  • FerroOrange probe

  • Live cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the lipid peroxidation assay.

  • Staining:

    • Prepare a 1 µM working solution of FerroOrange in pre-warmed imaging buffer.

    • Remove the culture medium and wash the cells once with imaging buffer.

    • Add the FerroOrange working solution and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with imaging buffer.

  • Imaging/Analysis:

    • Microscopy: Image the cells using an appropriate filter set for FerroOrange (e.g., excitation/emission ~542/572 nm).

    • Flow Cytometry: Harvest and analyze the cells as described for C11-BODIPY.

  • Data Analysis: Quantify the increase in fluorescence intensity, which is proportional to the intracellular Fe²⁺ concentration.

Glutathione Depletion

GPX4 utilizes glutathione (GSH) to reduce lipid peroxides. Inhibition of GPX4 can lead to the depletion of the cellular GSH pool.

Experimental Protocol: Glutathione Assay

This protocol uses a commercially available colorimetric or fluorometric glutathione assay kit.

Materials:

  • This compound

  • Glutathione Assay Kit (e.g., based on DTNB)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Treat cells with this compound as described previously.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells according to the assay kit manufacturer's instructions. This typically involves a deproteinization step.

  • Assay:

    • Perform the glutathione assay according to the kit protocol. This usually involves the reaction of GSH with a chromogenic or fluorogenic reagent.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the concentration of GSH in the samples based on a standard curve. Normalize the GSH levels to the total protein concentration of each sample. A decrease in the GSH/GSSG ratio is indicative of oxidative stress.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to its target, GPX4, in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Quantitative Data Summary

Cell LineCompoundConcentrationIncubation TimeResultReference
LOX-IMVIThis compound10 µM1 hourThermal stabilization of GPX4[3]

Experimental Protocol: CETSA

Materials:

  • This compound

  • Complete cell culture medium

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-GPX4 antibody

  • Anti-loading control antibody (e.g., β-actin)

Procedure:

  • Cell Treatment: Treat cells (e.g., LOX-IMVI) with this compound (10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatants containing the soluble proteins.

    • Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with antibodies against GPX4 and a loading control.

  • Data Analysis: Quantify the band intensities. Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating this compound-induced ferroptosis. By systematically applying these techniques, researchers can robustly characterize the mechanism of action of this compound and its potential as a therapeutic agent. It is recommended to always include appropriate positive and negative controls, such as other known ferroptosis inducers (e.g., RSL3, erastin) and inhibitors (e.g., ferrostatin-1, liproxstatin-1), to ensure the validity of the experimental results.

References

Application Notes and Protocols for Investigating Ischemia-Reperfusion Injury using JKE-1674

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This process is a significant contributor to the pathophysiology of various clinical conditions, including myocardial infarction, stroke, and organ transplantation. A growing body of evidence indicates that ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, is a key driver of IRI.[1][2][3]

The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[4][5] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in ferroptotic cell death. JKE-1674 is a potent and specific inhibitor of GPX4.[4][6][7] It is an active metabolite of ML-210 and exhibits greater stability, making it a suitable tool for in vivo investigations.[8] this compound acts by its conversion to the reactive nitrile oxide, JKE-1777, which covalently binds to the active site of GPX4, inactivating the enzyme.

These application notes provide a comprehensive guide for utilizing this compound to investigate the role of ferroptosis in ischemia-reperfusion injury, with a focus on a murine model of myocardial IRI.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineEC50 (µM)Assay TypeReference
LOX-IMVI (Melanoma)0.03Cell Viability[9]

Note: Data on the direct EC50 of this compound in cardiomyocytes or other cell types relevant to IRI is not currently available. The provided data from a cancer cell line demonstrates the potent cell-killing effect via ferroptosis induction, which is expected to be translatable to other cell types susceptible to GPX4 inhibition.

Table 2: Expected In Vivo Outcomes of this compound in a Murine Myocardial IRI Model
ParameterExpected Outcome with this compound TreatmentMethod of Measurement
Myocardial Infarct SizeIncreaseTTC Staining
Area at Risk (AAR)No significant changeEvans Blue Staining
Cardiac Function (Ejection Fraction)DecreaseEchocardiography
Serum Cardiac Troponin T (cTnT)IncreaseELISA
Myocardial Malondialdehyde (MDA)IncreaseColorimetric Assay
Myocardial 4-Hydroxynonenal (4-HNE)IncreaseImmunohistochemistry/Western Blot
Myocardial GPX4 ExpressionNo significant change (post-translational inhibition)Western Blot
Myocardial ACSL4 ExpressionPotential IncreaseWestern Blot

Note: The expected outcomes are based on the known pro-ferroptotic mechanism of this compound. As a GPX4 inhibitor, it is anticipated to exacerbate IRI-induced ferroptosis, leading to larger infarct sizes and worsened cardiac function. This contrasts with ferroptosis inhibitors like Ferrostatin-1, which are protective in IRI models.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Ischemia-Reperfusion Injury

G cluster_0 Ischemia-Reperfusion cluster_1 Cellular Response cluster_2 GPX4 Pathway & this compound Action Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Iron_Overload Iron Overload Ischemia->Iron_Overload Iron Dysregulation ROS_Burst ROS Burst Reperfusion->ROS_Burst Oxygen Reintroduction Lipid_Peroxidation Lipid Peroxidation ROS_Burst->Lipid_Peroxidation Iron_Overload->Lipid_Peroxidation Fenton Reaction Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Death Cardiomyocyte Death Ferroptosis->Cell_Death Myocardial_Injury Myocardial Injury Cell_Death->Myocardial_Injury GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits JKE1674 This compound JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Cellular Conversion JKE1777->GPX4 Covalently Inhibits

Caption: this compound induces ferroptosis in IRI by inhibiting GPX4.

Experimental Workflow for Murine Myocardial IRI Study

G start Start acclimatization Acclimatization of Mice (C57BL/6, 8-10 weeks old) start->acclimatization randomization Randomization into Groups (Sham, Vehicle, this compound) acclimatization->randomization anesthesia Anesthesia and Ventilation randomization->anesthesia surgery Surgical Procedure: Thoracotomy & LAD Exposure anesthesia->surgery ligation LAD Ligation (45 min) surgery->ligation treatment Administer this compound or Vehicle (e.g., 30 min post-ligation) ligation->treatment reperfusion Reperfusion (24 h) treatment->reperfusion assessment Functional Assessment (Echocardiography) reperfusion->assessment euthanasia Euthanasia and Heart Collection assessment->euthanasia staining Infarct Size Measurement (TTC/Evans Blue Staining) euthanasia->staining biochemical Biochemical & Histological Analysis (cTnT, MDA, 4-HNE, Western Blot) euthanasia->biochemical data_analysis Data Analysis and Interpretation staining->data_analysis biochemical->data_analysis end End data_analysis->end

Caption: Workflow for investigating this compound in a mouse model of myocardial IRI.

Experimental Protocols

In Vitro Hypoxia/Reoxygenation (H/R) Model

This protocol allows for the investigation of this compound's effect on cardiomyocytes under simulated ischemia-reperfusion conditions.

a. Cell Culture:

  • Culture primary neonatal rat ventricular myocytes (NRVMs) or H9c2 cardiomyoblasts in appropriate media (e.g., DMEM with 10% FBS).

  • Plate cells to achieve 80-90% confluency on the day of the experiment.

b. Hypoxia Induction:

  • Replace culture medium with a glucose-free, serum-free medium (e.g., DMEM without glucose).

  • Place the cells in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a predetermined duration (e.g., 3-6 hours).

c. This compound Treatment:

  • Prepare stock solutions of this compound in DMSO.

  • During the last 30 minutes of hypoxia, add this compound to the medium at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

d. Reoxygenation:

  • Remove cells from the hypoxic chamber.

  • Replace the medium with standard glucose-containing, serum-supplemented culture medium.

  • Return cells to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 12-24 hours).

e. Assessment of Cell Viability and Ferroptosis:

  • Cell Viability: Use assays such as MTT, LDH release, or Calcein-AM/Propidium Iodide staining.

  • Lipid Peroxidation: Measure levels of MDA using a TBARS assay kit or visualize lipid ROS with C11-BODIPY staining followed by fluorescence microscopy or flow cytometry.

  • Western Blot: Analyze the expression of key ferroptosis markers such as GPX4 and ACSL4.

In Vivo Murine Model of Myocardial Ischemia-Reperfusion Injury

This protocol details the surgical procedure to induce myocardial IRI in mice and administer this compound. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

a. Animals:

  • Use male C57BL/6 mice, 8-10 weeks of age.

b. Anesthesia and Preparation:

  • Anesthetize the mouse (e.g., with isoflurane (B1672236) or intraperitoneal injection of ketamine/xylazine).

  • Intubate and ventilate the mouse with a rodent ventilator.

  • Shave the chest area and sterilize with betadine and 70% ethanol.

c. Surgical Procedure:

  • Perform a left thoracotomy to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery.

  • Ligate the LAD with a slipknot using an 8-0 silk suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

d. This compound Administration:

  • This compound is orally bioavailable.[8] A suitable vehicle (e.g., 0.5% methylcellulose) should be used.

  • Administer this compound (e.g., 50 mg/kg, orally) or vehicle 30 minutes before reperfusion. The optimal dose and timing may require preliminary studies.

e. Reperfusion:

  • After the ischemic period (e.g., 45 minutes), release the slipknot to allow reperfusion of the coronary artery. Successful reperfusion is indicated by the return of color to the myocardium.

  • Close the chest in layers and allow the mouse to recover.

f. Post-Operative Care:

  • Provide appropriate analgesia (e.g., buprenorphine) and monitor the animal's recovery.

Quantification of Myocardial Injury

a. Infarct Size Measurement (24 hours post-reperfusion):

  • Re-anesthetize the mouse and re-ligate the LAD at the same location.

  • Inject Evans Blue dye (1-2%) retrogradely into the aorta to delineate the area at risk (AAR - unstained) from the non-ischemic area (blue).

  • Euthanize the mouse, excise the heart, and slice it into 1-2 mm thick transverse sections.

  • Incubate the heart slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale.

  • Image the slices and quantify the AAR and infarct area using image analysis software (e.g., ImageJ). Calculate the infarct size as a percentage of the AAR.

b. Biochemical Analysis:

  • Collect blood samples via cardiac puncture before euthanasia to measure serum levels of cardiac troponin T (cTnT) using an ELISA kit.

  • Homogenize heart tissue to measure levels of malondialdehyde (MDA) and other markers of oxidative stress.

c. Histological and Molecular Analysis:

  • Fix heart tissue in 4% paraformaldehyde for histological analysis.

  • Perform immunohistochemistry to detect markers of lipid peroxidation (e.g., 4-HNE).

  • Perform Western blot analysis on heart tissue lysates to assess the protein levels of GPX4, ACSL4, and other relevant signaling molecules.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of GPX4-mediated ferroptosis in the pathophysiology of ischemia-reperfusion injury. By specifically inhibiting the key anti-ferroptotic enzyme GPX4, researchers can investigate the downstream consequences of unchecked lipid peroxidation in various in vitro and in vivo models of IRI. The protocols outlined in these application notes provide a framework for designing and executing experiments to explore this critical cell death pathway, with the ultimate goal of identifying novel therapeutic targets for IRI.

References

JKE-1674: A Potent Tool for GPX4 Research and Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

JKE-1674 is a potent, orally active inhibitor of Glutathione Peroxidase 4 (GPX4) that has emerged as a valuable tool compound for studying the role of GPX4 in cellular processes, particularly ferroptosis.[1][2][3] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] GPX4 is a key enzyme that protects cells from this process by reducing lipid hydroperoxides.[5] Inhibition of GPX4 by this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1][6] These application notes provide detailed protocols for utilizing this compound in GPX4 research, including methods for assessing its cellular activity and inducing ferroptosis.

Mechanism of Action

This compound is the active metabolite of the GPX4 inhibitor ML210.[1][2] Within the cellular environment, this compound, which contains an α-nitroketoxime moiety, is converted into a highly reactive nitrile oxide electrophile known as JKE-1777.[1][6] This conversion is a critical step for its inhibitory activity. JKE-1777 then proceeds to form a covalent bond with the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inactivation.[6] This covalent modification results in a characteristic mass increase of +434 Da to the GPX4 protein.[6][7] The inhibition of GPX4's enzymatic activity disrupts the cellular defense against lipid peroxidation, culminating in the execution of the ferroptotic cell death program. The cell-killing effects of this compound can be effectively reversed by co-treatment with ferroptosis inhibitors such as ferrostatin-1, which acts as a radical-trapping antioxidant.[2][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound.

ParameterValueCell Line/SystemReference
EC₅₀ (Cell Viability) 0.03 µMLOX-IMVI[2][3]
GPX4 Adduct Mass Shift +434 DaIn cells[6][7]
In Vivo Administration 50 mg/kg (p.o.)Mice[1]

Signaling and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

GPX4_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine GPX4 GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS reduces Cystine Cystine Cystine->SystemXc uptake GSH Glutathione (GSH) Cysteine->GSH synthesis GSH->GPX4 cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces JKE1674 This compound JKE1674->GPX4 inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS scavenges

Caption: GPX4-mediated ferroptosis signaling pathway and points of intervention.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays A Seed Cells B Treat with this compound (± Ferrostatin-1) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Target Engagement (CETSA) B->D E Lipid Peroxidation (C11-BODIPY) B->E F Western Blot (GPX4 Adduct) B->F

References

Application Notes and Protocols for the Detection of the JKE-1674-GPX4 Covalent Adduct

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1] Covalent inhibition of GPX4 is a promising therapeutic strategy for targeting therapy-resistant cancers.[2][3] JKE-1674 is an active metabolite of the GPX4 inhibitor ML210 and serves as a precursor to the reactive electrophile that ultimately forms a covalent bond with the catalytic selenocysteine (B57510) residue of GPX4.[3][4]

Unlike inhibitors with overtly reactive warheads like chloroacetamides, this compound is part of a class of "masked" electrophiles that require cellular activation to exert their function.[2][3] This unique mechanism of action necessitates specific and robust methods to confirm the formation of the covalent adduct in a cellular context. These application notes provide detailed protocols for the primary methods used to detect and characterize the this compound-GPX4 covalent adduct.

Mechanism of Action: From Prodrug to Covalent Adduct

This compound itself does not directly react with purified GPX4 protein.[2][3] Its activity is dependent on intracellular transformations. The parent compound, ML210, which contains a nitroisoxazole group, is first hydrolyzed within the cell to form the α-nitroketoxime this compound.[3][5] Subsequently, this compound undergoes a dehydration reaction to form a highly reactive nitrile oxide species, JKE-1777.[2][6][7] It is this nitrile oxide that acts as the electrophile, reacting with the selenocysteine residue in the active site of GPX4 to form a stable, covalent thiohydroximate adduct.[2][5]

G cluster_cell Intracellular Environment ML210 ML210 (Nitroisoxazole) JKE1674 This compound (α-nitroketoxime) ML210->JKE1674 Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Dehydration GPX4 GPX4 (Selenocysteine) JKE1777->GPX4 Covalent Binding Adduct GPX4 Covalent Adduct (+434 Da) GPX4->Adduct

Caption: Cellular activation pathway of ML210 to the GPX4-reactive nitrile oxide.

Key Detection Methodologies

Three primary, orthogonal methods are employed to confirm and characterize the covalent modification of GPX4 by this compound in cells.

  • Intact Protein Mass Spectrometry (MS): This is the most direct method to confirm covalent adduct formation. By analyzing the total mass of the GPX4 protein after treatment with this compound, a specific mass shift corresponding to the addition of the reactive metabolite can be precisely measured.[2][8]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells.[9][10][11] The principle is that the binding of a ligand (in this case, the this compound metabolite) to its target protein (GPX4) increases the protein's thermal stability.[2][12] This stabilization is detected by heating cell lysates to various temperatures and quantifying the amount of soluble GPX4 remaining via Western blot.

  • Alkyne Probe Affinity Pulldown: This method uses a chemically modified version of this compound containing an alkyne handle (e.g., this compound-yne).[2][5] After treating cells with the probe, the alkyne group can be "clicked" to a reporter tag (like biotin) via copper-catalyzed azide-alkyne cycloaddition. The tagged protein-inhibitor complexes can then be enriched and identified, confirming the physical interaction.[12]

Data Presentation

The primary quantitative hallmark of this compound covalent binding to GPX4 is a consistent mass increase, which has been experimentally determined.[2][5]

ParameterValueMethod of DetectionReference
Covalent Adduct Mass Shift+434 DaIntact Protein Mass Spectrometry[2][5][8]
Thermal StabilizationSignificant IncreaseCellular Thermal Shift Assay (CETSA)[2][5][8]
This compound-yne PulldownPositiveAffinity Pulldown Assay[2][5]

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry for Adduct Detection

This protocol details the direct detection of the covalent adduct on GPX4 from cell lysates.

G A 1. Cell Culture & Treatment (e.g., LOX-IMVI cells) Treat with 10 µM this compound for 1-24h B 2. Cell Lysis Harvest and lyse cells in appropriate buffer A->B C 3. GPX4 Immunoprecipitation (Optional, for enrichment) Use anti-GPX4 antibody B->C D 4. Sample Preparation Quench reaction (e.g., TFA) Desalt and concentrate C->D E 5. LC-MS Analysis Inject sample into LC-MS system D->E F 6. Data Analysis Deconvolute mass spectra to identify intact protein mass and +434 Da adduct E->F

Caption: Workflow for intact protein mass spectrometry analysis of the GPX4 adduct.

Materials:

  • Cell line (e.g., LOX-IMVI, HEK293)[2][5]

  • This compound (10 mM stock in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-GPX4 antibody (for optional immunoprecipitation)[1]

  • Protein A/G magnetic beads

  • Trifluoroacetic acid (TFA)

  • LC-MS system capable of intact protein analysis

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with 10 µM this compound (or DMSO as a vehicle control) for a specified time, typically between 1 and 24 hours.[2][13]

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold PBS.

    • Scrape cells and pellet by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate on ice.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Protein Concentration: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • (Optional) Immunoprecipitation: For low-abundance protein, incubate the lysate with an anti-GPX4 antibody, followed by capture with Protein A/G beads to enrich for GPX4. Wash the beads extensively.

  • Sample Preparation for MS:

    • Quench the reaction by adding 0.1% TFA.[2]

    • Desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method appropriate for proteins.

    • Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Acquire mass spectra over the appropriate m/z range for GPX4 (~22 kDa).

  • Data Analysis:

    • Process the raw data and perform deconvolution to determine the intact mass of the protein.

    • Compare the spectra from DMSO-treated and this compound-treated cells.

    • Identify the peak corresponding to unmodified GPX4 and the peak shifted by +434 Da, which represents the covalent adduct.[2][8]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound engages with GPX4 in a cellular environment by measuring changes in its thermal stability.

G A 1. Cell Treatment Treat intact cells with 10 µM this compound or DMSO for 1h B 2. Cell Harvest & Lysis Resuspend cells in PBS Lyse by freeze-thaw cycles A->B C 3. Thermal Challenge Aliquot lysate and heat at different temperatures (e.g., 40°C to 70°C) B->C D 4. Separate Phases Centrifuge to pellet aggregated proteins C->D E 5. Western Blot Analyze supernatant for soluble GPX4 D->E F 6. Densitometry Quantify GPX4 bands and plot melting curve E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line (e.g., LOX-IMVI)[2]

  • This compound (10 mM stock in DMSO)

  • PBS with protease inhibitors

  • PCR tubes and a thermal cycler

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membranes

  • Primary antibody: anti-GPX4[1][14]

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with 10 µM this compound or DMSO vehicle control for 1 hour in serum-free media.[2]

  • Harvest and Lysis:

    • Harvest the cells, wash with PBS, and pellet.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Thermal Challenge:

    • Aliquot the cell lysate into separate PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C). Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Cool the tubes at room temperature for 3 minutes.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody against GPX4.[14][15]

    • Incubate with a secondary antibody and detect using a chemiluminescence substrate.

  • Data Analysis:

    • Perform densitometry on the Western blot bands to quantify the amount of soluble GPX4 at each temperature.

    • Normalize the data to the unheated control (100% soluble).

    • Plot the percentage of soluble GPX4 against temperature for both DMSO and this compound treatments. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.[2]

References

Application Notes and Protocols for JKE-1674 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4). By inducing a specific form of iron-dependent programmed cell death known as ferroptosis, this compound presents a promising therapeutic strategy for cancers resistant to conventional treatments.[1][2] This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a stable and orally bioavailable small molecule that functions as a selective, covalent inhibitor of GPX4.[3] It is an active metabolite of the research compound ML210.[3] The mechanism of action of this compound involves its intracellular conversion to the reactive nitrile oxide JKE-1777, which then covalently binds to the active site of GPX4.[4] This inhibition of GPX4's antioxidant function leads to the accumulation of lipid peroxides, culminating in ferroptotic cell death.[1][4][5] Preclinical studies have demonstrated its potential in reducing tumor growth and metastasis, particularly in cancer models with specific genetic backgrounds, such as RB1 loss.[6]

Signaling Pathway of this compound

The primary signaling pathway affected by this compound is the ferroptosis pathway, centered on the enzyme GPX4.

JKE1674_Pathway cluster_cellular_entry Cellular Uptake and Conversion cluster_gpx4_inhibition GPX4 Inhibition cluster_ferroptosis Induction of Ferroptosis JKE1674 This compound (Oral Administration) JKE1674_intracellular Intracellular this compound JKE1674->JKE1674_intracellular Passive Diffusion JKE1777 JKE-1777 (Reactive Nitrile Oxide) JKE1674_intracellular->JKE1777 Intracellular Conversion GPX4 GPX4 (Glutathione Peroxidase 4) JKE1777->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides (Toxic) GPX4->Lipid_Peroxides Reduces Lipid_ROS_Accumulation Lipid ROS Accumulation GSH GSH (Glutathione) GSH->GPX4 Cofactor Lipid_Alcohols Lipid Alcohols (Non-toxic) Lipid_Peroxides->Lipid_Alcohols Conversion Lipid_Peroxides->Lipid_ROS_Accumulation Ferroptosis Ferroptosis (Cell Death) Lipid_ROS_Accumulation->Ferroptosis

This compound mechanism of action targeting the GPX4 pathway.

In Vitro Efficacy Studies

A crucial first step in evaluating the efficacy of this compound is to determine its effects on cancer cell lines in a controlled laboratory setting. These assays are essential for establishing dose-response relationships and confirming the mechanism of action.

Recommended Cell Lines

Based on the mechanism of action of this compound, cell lines known to be sensitive to ferroptosis are recommended for initial screening. This includes, but is not limited to:

  • Diffuse Large B-cell Lymphoma (DLBCL) and Renal Cell Carcinoma cell lines: These have been shown to be particularly susceptible to GPX4-regulated ferroptosis.[7]

  • Cancer cell lines with RAS mutations: Some studies suggest a link between RAS mutations and sensitivity to ferroptosis inducers.[8][9]

  • Cell lines with RB1 loss: Preclinical data indicates that cancers with RB1 loss are hypersensitive to this compound.[6]

  • Pancreatic Ductal Adenocarcinoma (PDAC) cell lines: These have shown vulnerability to GPX4 inhibition.[1]

Experimental Workflow for In Vitro Studies

in_vitro_workflow start Start cell_culture Select and Culture Cancer Cell Lines start->cell_culture treatment Treat cells with This compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis/Necrosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay lipid_ros_assay Lipid ROS Assay (e.g., C11-BODIPY) treatment->lipid_ros_assay data_analysis Data Analysis (IC50, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis lipid_ros_assay->data_analysis end End data_analysis->end in_vivo_workflow start Start acclimatization Animal Acclimatization start->acclimatization tumor_implantation Tumor Cell Implantation acclimatization->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (Tumor size/time) monitoring->endpoint tissue_collection Collect Tumors and Tissues endpoint->tissue_collection analysis Pharmacodynamic and Histological Analysis tissue_collection->analysis end End analysis->end

References

JKE-1674: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKE-1674 is a potent, orally active inhibitor of Glutathione Peroxidase 4 (GPX4) and a key active metabolite of the GPX4 inhibitor ML-210.[1][2] Its mechanism of action involves the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3][4] this compound serves as a valuable tool for studying the role of GPX4 and ferroptosis in various pathological conditions, particularly in cancer biology. These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experiments, along with a summary of its biochemical properties and a diagram of its signaling pathway.

Chemical and Physical Properties

This compound, with the formal name (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one, is a crystalline solid.[5] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 2421119-60-8[5]
Molecular Formula C₂₀H₂₀Cl₂N₄O₄[5]
Molecular Weight 451.30 g/mol [1]
Purity ≥98% (mixture of isomers)[5]
Appearance Crystalline solid[5]
Storage Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to one year.[6][7][6][7]

Solubility

This compound exhibits solubility in various organic solvents. For aqueous-based systems, co-solvents are necessary. It is crucial to use fresh, anhydrous solvents, as moisture can impact solubility.[7] Sonication or gentle warming can be used to aid dissolution.[2][6]

SolventConcentrationNotesReference
DMSO 100 mg/mL (221.58 mM)Requires sonication. Hygroscopic DMSO can affect solubility; use newly opened DMSO.[2]
90 mg/mL (199.42 mM)[7]
13 mg/mL (28.81 mM)Sonication is recommended.[6]
Ethanol ≥ 50 mg/mL (110.79 mM)Saturation unknown.[1][2]
Water Insoluble[7]

Mechanism of Action and Signaling Pathway

This compound is an active metabolite of the GPX4 inhibitor ML-210.[8] Within the cell, this compound is further converted into a reactive nitrile oxide, JKE-1777.[4][8] This electrophilic species covalently binds to the selenocysteine (B57510) residue in the active site of GPX4, inhibiting its function.[4] GPX4 is a crucial enzyme that detoxifies lipid peroxides.[3] Its inhibition leads to an accumulation of lipid hydroperoxides, culminating in iron-dependent oxidative cell death known as ferroptosis.[3][4]

JKE1674_Pathway ML210 ML-210 (Prodrug) JKE1674 This compound ML210->JKE1674 Cellular Metabolism JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 Cellular Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_ROS Lipid Peroxides (Lipid-ROS) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces InVivo_Prep_Workflow cluster_stock Stock Solution Preparation cluster_formulation In Vivo Formulation JKE_powder This compound Powder Dissolve Dissolve (Vortex/Sonicate) JKE_powder->Dissolve Solvent Anhydrous DMSO or Ethanol Solvent->Dissolve Stock Concentrated Stock Solution Dissolve->Stock Mix Mix Sequentially Stock->Mix CoSolvent Co-solvent Vehicle (e.g., Corn Oil, PEG400, SBE-β-CD in Saline) CoSolvent->Mix Final Final Dosing Formulation Mix->Final

References

Troubleshooting & Optimization

troubleshooting JKE-1674 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JKE-1674. The information is tailored for scientists and professionals in drug development to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be unstable, leading to inconsistent results. What is causing this?

A1: The perceived instability of this compound in solution is linked to its mechanism of action. This compound is a relatively stable pro-drug that undergoes cellular conversion to the highly reactive nitrile oxide, JKE-1777.[1][2] It is this active metabolite, JKE-1777, that is unstable in aqueous solutions and covalently binds to GPX4.[3][4] The degradation of JKE-1777 can lead to a loss of potency if not handled correctly during your experiment. The degradation products of JKE-1777 are inactive.[1]

Q2: How should I prepare and store my this compound stock solutions to ensure stability?

A2: Proper preparation and storage are critical for maintaining the integrity of this compound. It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO or ethanol.[5][6] For long-term storage, aliquoted stock solutions should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month), protected from light.[5] As a solid, this compound is stable for at least four years when stored at -20°C.[7] Avoid repeated freeze-thaw cycles.[5] Of note, this compound can decompose if stored for extended periods at room temperature in a DMSO solution.[3][8]

Q3: I am observing diminished potency of this compound in my cell-based assays. What could be the reason?

A3: Diminished potency is likely due to the instability of the active metabolite, JKE-1777.[3] This can be exacerbated by prolonged incubation times or suboptimal solution handling. To mitigate this, it is advisable to prepare fresh working solutions from your frozen stock for each experiment.[5] Minimize the time the compound spends in aqueous media before and during the assay.

Q4: What are the typical working concentrations for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell line and assay conditions. However, a common starting point for cell-based assays, such as in LOX-IMVI cells, is a concentration of 10 µM with an incubation time of 1 hour.[3]

Q5: Can I use this compound in animal studies?

A5: Yes, this compound is orally active and has been detected in the serum of mice following oral administration.[2][5] Specific formulation protocols for in vivo use are available and typically involve solvents such as PEG400, ethanol, and corn oil.[5][6]

Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO100 mg/mL (221.58 mM)Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[6]
Ethanol≥ 50 mg/mL (110.79 mM)Saturation unknown.[6]
10% EtOH + 90% PEG4005 mg/mL (11.08 mM)Clear solution; requires ultrasonic treatment.[5]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.54 mM)Clear solution; saturation unknown.[5]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.54 mM)Clear solution; saturation unknown.[5]

Table 2: Storage Recommendations for this compound

FormStorage TemperatureDurationNotes
Solid-20°C≥ 4 yearsProtect from light.[7]
Stock Solution (in DMSO)-80°C6 monthsProtect from light.[5]
Stock Solution (in DMSO)-20°C1 monthProtect from light.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If necessary, facilitate dissolution by brief sonication in a water bath.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage, protected from light.

Protocol 2: General Cell-Based Assay Workflow

  • Culture your cells of interest to the desired confluency.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare a fresh working solution by diluting the stock solution in your cell culture medium to the final desired concentration (e.g., 10 µM).

  • Remove the existing medium from your cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Following incubation, proceed with your downstream analysis (e.g., cell viability assay, western blot for GPX4 engagement).

Visualizations

JKE_1674_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular JKE1674_prodrug This compound (Prodrug) JKE1777 JKE-1777 (Reactive Nitrile Oxide) JKE1674_prodrug->JKE1777 Cellular Conversion GPX4_adduct GPX4-JKE-1777 Adduct (Inactive) JKE1777->GPX4_adduct Covalent Binding Degradation Inactive Degradation Products JKE1777->Degradation Spontaneous Degradation GPX4_inactive GPX4 (Active) GPX4_inactive->GPX4_adduct Ferroptosis Ferroptosis GPX4_adduct->Ferroptosis

Caption: Intracellular activation and mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Low Potency Observed Check_Storage Verify Stock Solution Storage Conditions (-80°C or -20°C, protected from light) Start->Check_Storage Check_Handling Review Solution Handling (Fresh dilutions, minimize time in aqueous media) Check_Storage->Check_Handling Storage OK Prepare_New_Stock Prepare Fresh Stock Solution from Solid Check_Storage->Prepare_New_Stock Improper Storage Check_Concentration Optimize this compound Concentration and Incubation Time Check_Handling->Check_Concentration Handling OK Refine_Protocol Refine Experimental Protocol Check_Handling->Refine_Protocol Handling Issues Success Consistent Results Achieved Check_Concentration->Success Optimized Prepare_New_Stock->Check_Handling Refine_Protocol->Check_Concentration

References

JKE-1674 Technical Support Center: Optimizing Ferroptotic Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JKE-1674 to induce ferroptosis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce ferroptosis?

A1: this compound is a potent and selective inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[1] this compound is an active metabolite of the compound ML210.[1] Within the cell, this compound is converted to a highly reactive nitrile oxide electrophile, JKE-1777.[2][3] This active form then covalently binds to the selenocysteine (B57510) residue in the active site of GPX4, inactivating the enzyme.[2][3] The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), causing extensive cell membrane damage and ultimately inducing a form of iron-dependent programmed cell death known as ferroptosis. The cell-killing effects of this compound can be rescued by co-treatment with ferroptosis inhibitors like ferrostatin-1.[2][4]

Q2: What are the advantages of using this compound over other GPX4 inhibitors like ML210 or RSL3?

A2: this compound offers several advantages over other commonly used GPX4 inhibitors. It exhibits greater stability compared to chloroacetamide inhibitors like RSL3.[1] Furthermore, this compound has improved solubility, which is crucial for in vivo studies.[2] It has been shown to be orally available and detectable in the serum of mice.

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line being used. A common starting point for in vitro experiments is a concentration range of 0.1 µM to 10 µM. For example, a concentration of 10 µM has been effectively used in LOX-IMVI cells.[4] We strongly recommend performing a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific cell line.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It has been noted that this compound may decompose in DMSO over extended periods, so it is advisable to use freshly prepared dilutions for experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low induction of ferroptosis Cell line resistance: Some cell lines are inherently resistant to ferroptosis due to high levels of antioxidant proteins or other protective mechanisms.- Confirm GPX4 expression in your cell line. - Try a different ferroptosis inducer with a distinct mechanism of action (e.g., erastin). - Consider using a combination of this compound with other agents that may sensitize cells to ferroptosis.
Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit GPX4 in your specific cell line.- Perform a dose-response curve to determine the EC50 value for your cell line. - Increase the concentration of this compound in a stepwise manner.
Incorrect incubation time: The duration of treatment may be too short for ferroptosis to be fully executed.- Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.
Degradation of this compound: The compound may have degraded in the stock solution.- Prepare fresh this compound stock solutions in high-quality, anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles.
High background in lipid ROS assay Autofluorescence of cells or media: Some cell types or media components can exhibit intrinsic fluorescence.- Include unstained control samples to determine the background fluorescence. - Use a phenol (B47542) red-free medium during the assay.
Probe oxidation during handling: The fluorescent probe (e.g., C11-BODIPY) is sensitive to light and oxidation.- Protect the probe from light during all steps of the experiment. - Prepare fresh probe solutions for each experiment.
Inconsistent results in GPX4 activity assay Low GPX4 activity in cell lysate: The cell line may have low endogenous GPX4 expression, or the protein may have been degraded during sample preparation.- Ensure you are using a sufficient amount of protein lysate for the assay. - Use protease inhibitors during lysate preparation. - Confirm GPX4 expression by Western blot.
Interference from other cellular components: Other cellular enzymes or reducing agents can interfere with the assay components.- Use a specific GPX4 activity assay kit and follow the manufacturer's protocol carefully. - Include appropriate controls, such as a sample without the GPX4 substrate.

Data Presentation

Table 1: this compound Potency in Human Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Notes
LOX-IMVIMelanomaComparable to ML210This compound's cell-killing effects are rescued by ferrostatin-1.[2][4]
HT-1080FibrosarcomaNot explicitly reported, but sensitiveUsed as a model for ferroptosis studies with GPX4 inhibitors.
A variety of other cancer cell linesVariousSimilar pattern of cell killing to ML210 and RSL3This compound shows enhanced rescuability by ferroptosis inhibitors compared to chloroacetamide inhibitors.[4]

Note: The EC50 values for this compound are not as extensively reported in the literature as for other GPX4 inhibitors. The potency of this compound is often described as being equipotent to ML210 in responsive cell lines.

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol provides a method to determine the effect of this compound on cell viability.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Carefully remove the medium and wash the cells once with PBS.

  • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Gently wash the plate with water to remove excess stain.

  • Allow the plate to air dry completely.

  • Add 100 µL of methanol to each well to solubilize the stain.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid ROS Measurement using C11-BODIPY 581/591

This protocol describes the detection of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • This compound

  • Target cancer cell line

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with the desired concentration of this compound for the appropriate duration. Include positive (e.g., RSL3) and negative (vehicle) controls.

  • Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • For flow cytometry, harvest the cells and resuspend them in PBS. For microscopy, proceed with imaging.

  • Analyze the cells using a flow cytometer or fluorescence microscope. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red (emission ~591 nm) to green (emission ~510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

GPX4 Activity Assay

This protocol provides a general method for measuring GPX4 activity in cell lysates. It is recommended to use a commercially available GPX4 activity assay kit and follow the manufacturer's instructions for best results.

Materials:

  • Cell lysate from this compound treated and control cells

  • GPX4 activity assay kit (containing assay buffer, glutathione, glutathione reductase, NADPH, and a lipid hydroperoxide substrate like cumene (B47948) hydroperoxide)

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare cell lysates from treated and control cells according to the kit's instructions. Ensure to keep samples on ice.

  • Determine the protein concentration of each lysate.

  • Prepare the reaction mixture according to the kit's protocol. This typically involves combining the assay buffer, glutathione, glutathione reductase, and NADPH.

  • Add a standardized amount of cell lysate to each well of the 96-well plate.

  • Initiate the reaction by adding the lipid hydroperoxide substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by glutathione reductase is coupled to the reduction of the lipid hydroperoxide by GPX4, leading to a decrease in absorbance at 340 nm.

  • Calculate GPX4 activity based on the rate of NADPH consumption, normalized to the protein concentration of the lysate.

Mandatory Visualizations

JKE1674_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular JKE1674 This compound Extracellular->JKE1674 Uptake JKE1777 JKE-1777 (Nitrile Oxide) JKE1674->JKE1777 GPX4_active Active GPX4 JKE1777->GPX4_active Covalent Inhibition GPX4_inactive Inactive GPX4 Lipid_ROS Lipid ROS (Lipid Peroxides) GPX4_active->Lipid_ROS Reduces GSH GSH GPX4_active:e->GSH:w Uses Lipid_OH Lipid Alcohols Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Lipid_ROS:e->Lipid_OH:w Reduced to GSSG GSSG GSH:e->GSSG:w Oxidizes to

Caption: this compound signaling pathway to induce ferroptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Ferroptosis Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) JKE1674_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->JKE1674_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., Crystal Violet) JKE1674_Treatment->Viability_Assay Lipid_ROS_Assay 3b. Lipid ROS Assay (e.g., C11-BODIPY) JKE1674_Treatment->Lipid_ROS_Assay GPX4_Activity 3c. GPX4 Activity Assay JKE1674_Treatment->GPX4_Activity EC50_Determination 4a. EC50 Calculation Viability_Assay->EC50_Determination Fluorescence_Quant 4b. Fluorescence Quantification Lipid_ROS_Assay->Fluorescence_Quant Enzyme_Kinetics 4c. Enzyme Activity Calculation GPX4_Activity->Enzyme_Kinetics

Caption: General experimental workflow for studying this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Experiment Start: Induce Ferroptosis with this compound Check_Ferroptosis Observe Ferroptosis? Start->Check_Ferroptosis Success Successful Induction Proceed with Analysis Check_Ferroptosis->Success Yes Troubleshoot Troubleshooting Check_Ferroptosis->Troubleshoot No Check_Concentration 1. Verify this compound Concentration & Stability Troubleshoot->Check_Concentration Check_Cell_Line 2. Assess Cell Line Sensitivity & GPX4 Expression Check_Concentration->Check_Cell_Line Check_Protocol 3. Review Assay Protocols & Controls Check_Cell_Line->Check_Protocol

Caption: Logical workflow for troubleshooting ferroptosis experiments.

References

common pitfalls in JKE-1674 experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JKE-1674, a potent, orally active inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common pitfalls encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a pro-drug and an active metabolite of the GPX4 inhibitor ML-210.[1] It functions as a masked electrophile. Inside the cell, this compound is converted into a highly reactive nitrile oxide, JKE-1777.[1][2] This active form, JKE-1777, then covalently binds to the catalytic selenocysteine (B57510) residue of GPX4, inhibiting its function.[2] The inhibition of GPX4, a crucial enzyme that neutralizes lipid peroxides, leads to the accumulation of lipid reactive oxygen species (ROS) and ultimately results in a form of regulated cell death called ferroptosis.[1]

Q2: Why is this compound inactive when tested against purified GPX4 protein in vitro?

A2: A key feature of this compound is its requirement for intracellular activation.[2] Like its parent compound ML210, this compound does not directly react with purified GPX4 in a cell-free system.[2] It must first be metabolized within the cell to its active form, JKE-1777, which is the species that covalently modifies GPX4.[2] This intracellular activation is a critical consideration for experimental design.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling and storage of this compound are vital for experimental consistency. Stock solutions can be prepared in DMSO.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is advised. It is important to protect the solution from light and prevent repeated freeze-thaw cycles by preparing aliquots.[1]

Q4: What are appropriate positive and negative controls for a this compound experiment?

A4: For a typical cell viability experiment:

  • Vehicle Control: Use a DMSO concentration equivalent to that in the highest this compound treatment group.

  • Positive Control for Ferroptosis: Other known GPX4 inhibitors like RSL3 can be used.

  • Rescue Control: Co-treatment with a ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1, should rescue the cell death induced by this compound.[1][3] This is crucial to confirm that the observed cell death is indeed due to ferroptosis.

Troubleshooting Guide

Issue 1: No or low cytotoxicity observed after this compound treatment.
Potential Cause Troubleshooting Steps
Cell Line Resistance Some cell lines are inherently resistant to ferroptosis. This can be due to several factors, including: • Upregulation of FSP1: Ferroptosis Suppressor Protein 1 can act as a parallel protective pathway to GPX4.[3] • High Nrf2 Activity: The Nrf2 pathway upregulates various antioxidant genes.[3] • Low Polyunsaturated Fatty Acid (PUFA) Content: The cell membrane may lack the necessary substrates for lipid peroxidation.[3] Action: 1. Confirm your cell line is sensitive to ferroptosis using a known inducer like RSL3. 2. Analyze the expression of resistance markers like FSP1 and Nrf2 target genes via Western blot or qRT-PCR.[3]
Insufficient Intracellular Activation The cell line may lack the specific cellular factors required to convert this compound to its active form, JKE-1777.
Compound Instability/Degradation Improper storage or handling of this compound can lead to its degradation.
Sub-optimal Concentration or Incubation Time The concentration of this compound may be too low or the treatment duration too short to induce a significant effect.
Issue 2: Observed cell death is not rescued by Ferrostatin-1.
Potential Cause Troubleshooting Steps
Off-Target Effects At high concentrations, this compound might induce cell death through non-ferroptotic pathways. This compound is known to be highly selective, but this should always be verified.[1]
Ineffective Rescue Agent The concentration of Ferrostatin-1 may be too low, or the compound itself may have degraded.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 100 mg/mL (221.58 mM)Ultrasonic assistance may be needed.
Ethanol≥ 50 mg/mL (110.79 mM)Saturation is unknown.

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Efficacy of this compound

Cell LineAssayIC50 / EC50Notes
LOX-IMVI (Melanoma)Cell ViabilityEquipotent to ML-210Cell killing is completely rescued by ferroptosis inhibitors.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay to Assess Ferroptosis Induction

This protocol is designed to determine the cytotoxic effect of this compound and to confirm that cell death occurs via ferroptosis.

Materials:

  • Ferroptosis-sensitive cancer cell line (e.g., LOX-IMVI)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Ferrostatin-1 (Fer-1) stock solution (in DMSO)

  • 96-well clear or white-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density to ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency). Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. For rescue experiments, prepare medium with this compound and a fixed concentration of Fer-1 (e.g., 1 µM).

  • Treatment:

    • Vehicle Control: Add medium containing the same final concentration of DMSO as the highest this compound concentration.

    • This compound Treatment: Add the this compound serial dilutions.

    • Rescue Treatment: Add the medium containing both this compound and Fer-1.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated cells and plot the results to determine the IC50 value. A significant increase in viability in the rescue treatment group compared to the this compound alone group indicates ferroptosis-mediated cell death.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound's active metabolite to GPX4 in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • PCR tubes

  • Thermal cycler

  • Western blot equipment and reagents (primary antibody against GPX4, loading control antibody, secondary antibody)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[4]

  • Cell Harvesting: After treatment, harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[5] Include a non-heated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).[5]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for GPX4 and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities for GPX4 at each temperature. Normalize the intensities to the non-heated control. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Visualizations

JKE1674_Mechanism cluster_cell Cell JKE1674 This compound Activation Intracellular Activation JKE1674->Activation Metabolism JKE1777 JKE-1777 (Nitrile Oxide) Activation->JKE1777 GPX4_active Active GPX4 JKE1777->GPX4_active Covalent Binding & Inhibition GPX4_inactive Inactive GPX4 GPX4_active->GPX4_inactive Lipid_Alcohols Non-toxic Lipid Alcohols GPX4_active->Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4_inactive->Ferroptosis Failure to reduce peroxides leads to Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4_active Lipid_Peroxides->Ferroptosis Accumulation Leads to JKE1674_ext This compound (extracellular) JKE1674_ext->JKE1674 Cellular Uptake

Caption: Mechanism of action for this compound.

JKE1674_Workflow start Start prep Prepare this compound Stock Solution (DMSO) start->prep seed Seed Cells in Multi-well Plate prep->seed treat Treat Cells with this compound +/- Ferroptosis Inhibitor seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Downstream Assay incubate->assay viability Cell Viability Assay (e.g., CellTiter-Glo) assay->viability Cytotoxicity cetsa Target Engagement (CETSA) assay->cetsa Binding lipid_ros Lipid Peroxidation (e.g., C11-BODIPY) assay->lipid_ros Mechanism analyze Analyze Data & Determine IC50/Target Engagement viability->analyze cetsa->analyze lipid_ros->analyze end End analyze->end

Caption: General experimental workflow for this compound.

JKE1674_Troubleshooting start No or Low Cytotoxicity Observed with this compound q1 Is cell line known to be sensitive to ferroptosis? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is cell death rescued by Ferrostatin-1? a1_yes->q2 check_controls Run positive control (RSL3). Test a known sensitive cell line. a1_no->check_controls end Problem Resolved check_controls->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No check_conc Optimize this compound concentration and time. a2_yes->check_conc check_off_target Possible off-target effects. Lower this compound concentration. a2_no->check_off_target check_reagents Check this compound/Fer-1 stability and storage. check_conc->check_reagents check_off_target->end check_resistance Investigate resistance mechanisms (e.g., FSP1, Nrf2 expression). check_reagents->check_resistance check_resistance->end

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: JKE-1674 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the GPX4 inhibitor, JKE-1674. The focus is on improving its bioavailability for in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound.

Issue Potential Cause Recommended Solution
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal (GI) tract.1. Formulation Optimization: Prepare this compound in a vehicle known to enhance solubility, such as a mixture of PEG400 and ethanol (B145695) (e.g., 90/10, v/v).[1] 2. Particle Size Reduction: Consider micronization or nanosizing techniques to increase the surface area of the drug for improved dissolution.[2][3] 3. Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation.[4][5][6]
High inter-individual variability in pharmacokinetic (PK) data. Differences in GI physiology (e.g., pH, transit time) among animals affecting drug absorption. Food effects influencing drug dissolution and absorption.1. Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing. 2. Formulation Robustness: Develop a formulation, such as a self-emulsifying drug delivery system (SEDDS), that is less susceptible to physiological variations.[2]
Lack of a dose-proportional increase in plasma exposure. Saturation of absorption mechanisms at higher doses. Limited solubility in the GI tract.1. Dose Fractionation: Administer the total dose in smaller, more frequent intervals. 2. Advanced Formulation Strategies: Explore lipid-based formulations or solid dispersions to maintain the drug in a solubilized state at higher concentrations.[2][4]
Precipitation of this compound in aqueous solutions during formulation preparation. Low aqueous solubility of the compound.1. Optimize Solvent System: Use a co-solvent system (e.g., DMSO, PEG400, ethanol) and carefully control the addition of aqueous components. 2. pH Adjustment: Investigate the pH-solubility profile of this compound and adjust the formulation pH accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in mice?

A1: Based on published studies, a formulation of this compound in a mixture of PEG400 and ethanol (90/10, v/v) has been used for oral administration in mice at a dose of 50 mg/kg.[1][7] This vehicle is suitable for initial in vivo screening.

Q2: What is the mechanism of action of this compound?

A2: this compound is an orally active inhibitor of glutathione (B108866) peroxidase 4 (GPX4).[7] It is a more stable metabolite of the initial hit compound ML210.[1][8] In cells, this compound is further converted to a reactive nitrile oxide electrophile, JKE-1777, which then covalently binds to the active site of GPX4.[8][9][10] This inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death called ferroptosis.[8][9]

Q3: Are there any known pharmacokinetic parameters for this compound?

A3: Limited pharmacokinetic data is available. In one study with SCID mice, after a single oral dose of 50 mg/kg, this compound was detected in the plasma at 1, 3, 6, and 24 hours post-administration.[1] Further characterization of the full pharmacokinetic profile, including parameters like Cmax, Tmax, AUC, and half-life, would require dedicated studies.

Q4: How can I improve the oral bioavailability of this compound for my in vivo studies?

A4: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:

  • Formulation Development:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[2]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[3][4]

    • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[2][3]

  • Chemical Modification:

    • Prodrug Approach: Synthesizing a more soluble prodrug that converts to this compound in vivo.[4]

Q5: What analytical methods are suitable for quantifying this compound in plasma?

A5: Liquid chromatography-mass spectrometry (LC-MS) is the most appropriate method for the sensitive and selective quantification of this compound in biological matrices like plasma.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

Objective: To prepare a solution of this compound suitable for oral administration in mice.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Ethanol (200 proof)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing PEG400 and ethanol in a 9:1 ratio (v/v).

  • Add the vehicle to the weighed this compound to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL dosing volume).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the mixture in a water bath for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution for any undissolved particles before administration.

Protocol 2: In Vivo Pharmacokinetic Study Design in Mice

Objective: To determine the plasma concentration-time profile of this compound after oral administration.

Materials:

  • This compound formulation

  • Appropriate mouse strain (e.g., SCID mice)[1]

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries or tubes)

  • Centrifuge

  • LC-MS for bioanalysis

Procedure:

  • Acclimate animals for at least one week prior to the study.

  • Fast the mice for 4-6 hours before dosing, with free access to water.

  • Administer a single oral dose of the this compound formulation (e.g., 50 mg/kg).[1]

  • Collect blood samples from a designated number of animals per time point (e.g., n=3-4) at predefined intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples by centrifuging to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS method.

  • Plot the mean plasma concentration versus time to generate the pharmacokinetic profile.

Visualizations

JKE1674_Mechanism_of_Action cluster_0 Cellular Environment ML210 ML210 (Prodrug) JKE1674 This compound (Active Metabolite) ML210->JKE1674 Metabolic Conversion JKE1777 JKE-1777 (Reactive Electrophile) JKE1674->JKE1777 Dehydration GPX4_inactive GPX4 (Active) JKE1777->GPX4_inactive Covalent Binding GPX4_active GPX4 (Inactive) GPX4_inactive->GPX4_active Ferroptosis Ferroptosis GPX4_active->Ferroptosis Induces

Caption: Mechanism of action of this compound leading to ferroptosis.

Bioavailability_Workflow cluster_workflow Experimental Workflow for Improving Bioavailability Formulation 1. Formulation Development (e.g., SEDDS, Nanosuspension) InVivo_Study 2. In Vivo PK Study (Oral Administration) Formulation->InVivo_Study Blood_Sampling 3. Serial Blood Sampling InVivo_Study->Blood_Sampling LCMS_Analysis 4. LC-MS Bioanalysis of Plasma Samples Blood_Sampling->LCMS_Analysis Data_Analysis 5. Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis Decision Decision Point: Bioavailability Goal Met? Data_Analysis->Decision Decision->Formulation No, Iterate Formulation Proceed Proceed to Efficacy Studies Decision->Proceed Yes

Caption: Workflow for enhancing and evaluating this compound bioavailability.

References

Technical Support Center: Addressing Off-Target Effects of JKE-1674 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JKE-1674. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and understanding potential off-target effects of the selective GPX4 inhibitor, this compound, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is an orally active, covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1] It is an active metabolite of the parent compound ML210.[1] this compound itself is a prodrug that, once inside the cell, is converted to the highly reactive nitrile oxide electrophile, JKE-1777.[2][3] This active form then covalently binds to the selenocysteine (B57510) residue in the active site of GPX4, inhibiting its function and inducing a form of iron-dependent programmed cell death called ferroptosis.[2][4]

Q2: Is this compound a selective inhibitor? What are its known off-targets?

A2: this compound is considered a highly selective inhibitor of GPX4, exhibiting fewer off-target effects compared to other classes of GPX4 inhibitors, such as chloroacetamides.[3] Proteome-wide reactivity studies of its parent compound, ML210, have shown markedly lower proteome reactivity compared to other GPX4 inhibitors.[5] Mass spectrometry-based proteomics has suggested that at higher concentrations, off-targets of ML210 are highly abundant proteins, such as tubulins.[5] However, a comprehensive off-target profile specifically for this compound is not yet publicly available. It is crucial to empirically determine the optimal concentration and potential off-targets in your specific cellular model.

Q3: I am not observing the expected ferroptotic cell death with this compound. What are the possible reasons?

A3: Several factors could contribute to a lack of a ferroptotic response:

  • Cellular Activation: this compound requires intracellular conversion to its active form, JKE-1777.[2][3] The efficiency of this conversion may vary between different cell types.

  • Cell Line-Specific Resistance: Cells can develop resistance to ferroptosis through various mechanisms, including upregulation of antioxidant pathways (e.g., Nrf2), alterations in lipid metabolism, or increased expression of ferroptosis suppressor protein 1 (FSP1).[6]

  • Experimental Conditions: The concentration of this compound, incubation time, and the composition of the cell culture medium can all influence the outcome. The presence of antioxidants in the serum, for example, can interfere with the induction of ferroptosis.

Q4: How can I confirm that the observed phenotype is due to the inhibition of GPX4?

A4: On-target validation is critical. Several experimental approaches can be used:

  • Rescue Experiments: Co-treatment with a known ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should rescue the cell death phenotype induced by this compound.[7]

  • Orthogonal Validation: Use a structurally and mechanistically different GPX4 inhibitor to see if it recapitulates the same phenotype.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete GPX4 and observe if this phenocopies the effect of this compound treatment.

  • Target Engagement Assays: Directly measure the binding of this compound to GPX4 in cells using techniques like the Cellular Thermal Shift Assay (CETSA).[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered when using this compound in cellular assays.

Problem Possible Cause Recommended Action
No or low induction of cell death Insufficient concentration of this compound.Perform a dose-response experiment to determine the optimal EC50 in your cell line.
Inefficient cellular activation of the prodrug.Extend the incubation time. Confirm GPX4 target engagement using CETSA.
Cell line is resistant to ferroptosis.Test a known ferroptosis-sensitive cell line as a positive control. Investigate potential resistance mechanisms (e.g., FSP1, Nrf2 expression).[6]
Presence of antioxidants in the media.Use serum-free or low-serum media during the experiment.
Inconsistent results between experiments Degradation of this compound stock solution.Prepare fresh stock solutions in DMSO and store them appropriately (aliquoted at -80°C for long-term storage).
Variability in cell density or health.Standardize cell seeding density and ensure cells are in the logarithmic growth phase.
Inconsistent incubation times or reagent concentrations.Maintain strict adherence to the experimental protocol.
Phenotype is not rescued by ferroptosis inhibitors The observed phenotype is due to off-target effects.Lower the concentration of this compound. Perform orthogonal validation with other GPX4 inhibitors and genetic knockdown of GPX4.
The rescue agent is not effective or used at a suboptimal concentration.Titrate the concentration of the ferroptosis inhibitor and ensure its stability.
Discrepancy with genetic validation (e.g., GPX4 knockdown) Incomplete knockdown of GPX4.Validate knockdown efficiency at the protein level by Western blot.
Compensation by other cellular pathways upon chronic GPX4 loss.Acute treatment with this compound may have different effects than long-term genetic depletion. Consider the kinetics of the response.

Experimental Protocols

Protocol 1: Dose-Response Assay for this compound

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing cell death in a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assay: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve using a non-linear regression model to calculate the EC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to GPX4 in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a concentration known to be effective (e.g., 1-10x EC50) and a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction), normalize the protein concentration, and perform SDS-PAGE followed by Western blotting using an anti-GPX4 antibody.

  • Data Analysis: Quantify the band intensities for GPX4 at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Protocol 3: CRISPR/Cas9-Mediated Target Validation

Objective: To validate that the phenotype observed with this compound is a direct result of GPX4 inhibition.

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a specific exon of the GPX4 gene into a Cas9 expression vector. A non-targeting gRNA should be used as a control.

  • Transfection and Selection: Transfect the cells with the Cas9/gRNA construct. If the vector contains a selection marker, select the transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout: Expand the clones and validate the knockout of the GPX4 gene by sequencing and Western blotting to confirm the absence of the GPX4 protein.

  • Phenotypic Analysis: Treat the GPX4 knockout and control cell lines with this compound. The knockout cells should exhibit a phenotype similar to this compound treatment in control cells and should be resistant to further treatment with this compound.

Visualizations

GPX4_Pathway cluster_0 Glutathione Glutathione (GSH) GPX4 GPX4 Glutathione->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces JKE1674 This compound (Prodrug) Cellular_Activation Cellular Activation JKE1674->Cellular_Activation JKE1777 JKE-1777 (Active) JKE1777->GPX4 Inhibits Cellular_Activation->JKE1777 caption This compound Signaling Pathway

Caption: this compound is a prodrug that, after cellular activation, inhibits GPX4, leading to the accumulation of lipid ROS and subsequent ferroptosis.

Troubleshooting_Workflow Start Start: Unexpected Result with this compound Check_Concentration 1. Dose-Response Curve Is the concentration optimal? Start->Check_Concentration Check_Time 2. Time-Course Experiment Is the incubation time sufficient? Check_Concentration->Check_Time Yes Off_Target Potential Off-Target Effect Check_Concentration->Off_Target No, even at high conc. Validate_Target 3. On-Target Validation (CETSA, Rescue, Orthogonal Compound) Check_Time->Validate_Target Yes Check_Time->Off_Target No, even at long times Genetic_Validation 4. Genetic Validation (siRNA/CRISPR of GPX4) Validate_Target->Genetic_Validation On-target evidence Validate_Target->Off_Target No on-target evidence Genetic_Validation->Off_Target Phenotype differs On_Target On-Target Effect Confirmed Genetic_Validation->On_Target Phenotype matches

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental_Workflow cluster_exp Experimental Validation Workflow Initial_Screen Initial Phenotypic Screen (e.g., Cell Viability) Dose_Response Dose-Response Assay (Determine EC50) Initial_Screen->Dose_Response Target_Engagement Target Engagement (CETSA) (Confirm GPX4 binding) Dose_Response->Target_Engagement Orthogonal_Validation Orthogonal Validation (Genetic & Pharmacological) Target_Engagement->Orthogonal_Validation Conclusion Conclusion: Phenotype is on-target Orthogonal_Validation->Conclusion

Caption: A streamlined workflow for the experimental validation of this compound's on-target effects.

References

JKE-1674 Technical Support Center: Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with JKE-1674.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active inhibitor of Glutathione Peroxidase 4 (GPX4) and is an active metabolite of the GPX4 inhibitor ML210.[1][2][3] Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[4][5] In the cellular environment, this compound is converted into a reactive nitrile oxide, JKE-1777, which then covalently binds to the GPX4 protein, inhibiting its function.[1][5][6]

Q2: What is the relationship between ML210, this compound, and JKE-1777?

A2: ML210 is a pro-drug that undergoes cellular transformation into this compound.[6] this compound is a more stable intermediate.[6] Subsequently, this compound is further converted within the cell into the unstable, highly reactive electrophile JKE-1777.[1][5][6] It is JKE-1777 that directly and covalently binds to GPX4 to inhibit its enzymatic activity.[5][6]

Q3: How should I store and handle this compound?

A3: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month.[7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]

Q4: In which cell lines has this compound shown activity?

A4: this compound has demonstrated potent activity in various cancer cell lines, most notably LOX-IMVI melanoma cells.[3][8] Its efficacy has also been observed in other cancer cell lines, particularly those with a dependency on GPX4 for survival.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent cell viability results (EC50 values vary between experiments) 1. This compound Precipitation: this compound has limited aqueous solubility and can precipitate out of solution, especially at higher concentrations or in certain media.a. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. b. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%). c. Visually inspect your treatment solutions for any signs of precipitation before adding to cells. d. Sonication can aid in the dissolution of this compound in stock solutions.[1]
2. Cell Density and Health: The sensitivity of cells to ferroptosis inducers can be influenced by their density and overall health.a. Seed cells at a consistent density for all experiments. b. Ensure cells are in the logarithmic growth phase at the time of treatment. c. Regularly check for and address any potential cell culture contamination (e.g., mycoplasma).
3. Batch-to-Batch Variability of this compound: Although less common with high-purity compounds, there can be slight variations between manufacturing lots.a. If you suspect batch-to-batch variability, test a new lot in parallel with a previously validated lot. b. Purchase this compound from a reputable supplier with clear purity specifications.
Reduced or no induction of ferroptosis 1. Presence of Ferroptosis Inhibitors: Components in the cell culture media (e.g., certain antioxidants) or the cells themselves can counteract the effects of this compound.a. Use a well-defined cell culture medium. b. As a positive control, co-treat cells with this compound and a known ferroptosis inhibitor like Ferrostatin-1 (Fer-1). The rescue of cell viability by Fer-1 confirms that the observed cell death is indeed ferroptosis.[3][8][9]
2. Insufficient Cellular Conversion to JKE-1777: The conversion of this compound to its active form is a cellular process.[5][6]a. Ensure that the cell line you are using has the necessary intracellular environment for this conversion. While the exact enzymes are not fully elucidated, this is a required step.[5] b. If you suspect this is an issue, you may consider using a direct GPX4 inhibitor as a positive control.
3. Low GPX4 Expression or Dependency: The target cell line may not express sufficient levels of GPX4 or may not be dependent on it for survival.a. Confirm GPX4 expression in your cell line via Western blot or other proteomic methods. b. Test other cell lines known to be sensitive to GPX4 inhibition as a positive control.
Unexpected off-target effects 1. High Concentrations of this compound: At very high concentrations, this compound may exhibit off-target effects unrelated to GPX4 inhibition.a. Perform dose-response experiments to determine the optimal concentration range for GPX4 inhibition without significant off-target toxicity. b. Always include a rescue experiment with Ferrostatin-1. If Fer-1 does not rescue the observed phenotype, it is likely an off-target effect.[8]
Inconsistent results in in vivo studies 1. Poor Bioavailability/Formulation Issues: The formulation of this compound for oral administration is critical for its absorption and bioavailability.a. this compound is orally active.[1][2][4] Recommended formulations for in vivo use often involve solvents like DMSO, PEG400, and corn oil.[1][2][10] b. Prepare fresh formulations for each dosing session.[1] c. Ensure complete dissolution of the compound in the vehicle. Sonication may be required.[1][10]
2. Animal Model Variability: Differences in animal strain, age, and health can impact drug metabolism and efficacy.a. Use a consistent animal model and ensure all animals are healthy and of a similar age and weight. b. Perform pharmacokinetic studies to determine the optimal dosing regimen for your specific model. This compound has been detected in the serum of mice following oral administration.[5][9]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in LOX-IMVI Cells

Parameter Value Reference
EC50 for Cell Viability Reduction0.03 µM[3]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol outlines a standard procedure for determining the effect of this compound on the viability of adherent cancer cells using a resazurin-based assay.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include appropriate controls: vehicle control (DMSO only) and a positive control for cell death.

    • For ferroptosis confirmation, include a set of wells co-treated with this compound and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment:

    • Add a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Normalize the readings to the vehicle control wells.

    • Plot the normalized viability versus the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[9]

  • Cell Lysis:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Heating and Protein Precipitation:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.

    • Cool the tubes on ice for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the tubes at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Analyze the amount of soluble GPX4 in each sample by Western blotting using a specific anti-GPX4 antibody.

  • Data Interpretation:

    • Binding of this compound to GPX4 is expected to increase its thermal stability. This will be observed as a shift in the melting curve, with more soluble GPX4 protein detected at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.[8][9]

Visualizations

JKE_1674_Signaling_Pathway ML210 ML210 (Pro-drug) JKE1674 This compound (Active Metabolite) ML210->JKE1674 Hydrolysis JKE1777 JKE-1777 (Reactive Nitrile Oxide) JKE1674->JKE1777 Dehydration GPX4 GPX4 JKE1777->GPX4 Covalent Binding & Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Inhibits accumulation of Nontoxic_Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Nontoxic_Lipid_Alcohols Reduces Lipid_Peroxides->GPX4 Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Cellular_Conversion1 Cellular Conversion Cellular_Conversion2 Cellular Dehydration

Caption: Mechanism of this compound induced ferroptosis.

Experimental_Workflow_CETSA start Start: Culture Cells treat Treat cells with this compound or Vehicle (DMSO) start->treat lyse Lyse Cells treat->lyse heat Heat Lysate at Temperature Gradient lyse->heat centrifuge1 Centrifuge to Pellet Aggregated Proteins heat->centrifuge1 supernatant Collect Supernatant (Soluble Proteins) centrifuge1->supernatant western Analyze Soluble GPX4 by Western Blot supernatant->western end End: Determine Thermal Stabilization western->end

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

References

challenges in synthesizing JKE-1674 and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of JKE-1674.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in GPX4 inhibition?

This compound is an orally active inhibitor of glutathione (B108866) peroxidase 4 (GPX4) and is an active metabolite of the GPX4 inhibitor ML210.[1] Structurally, it is an α-nitroketoxime analog of ML210, where the nitroisoxazole ring has been replaced.[1] this compound is considered a "masked electrophile" or prodrug. It requires further cellular activation to form the ultimate reactive species that covalently binds to GPX4.

Q2: What is the primary challenge in the chemical synthesis of the active form of the inhibitor derived from this compound?

The main difficulty lies in the dehydration of the α-nitroketoxime moiety of this compound to form the highly reactive nitrile oxide electrophile, JKE-1777.[2][3][4] Standard published procedures for the dehydration of α-nitroketoximes have proven to be ineffective for this compound.[2][3] This lack of a straightforward chemical conversion method presents a significant hurdle in obtaining the final active compound in a laboratory setting.

Q3: How is this compound activated in a cellular context?

While direct chemical dehydration of this compound is challenging, it is proposed to be converted into the nitrile oxide JKE-1777 within cells.[5][6] This intracellular conversion is a critical step for its GPX4-inhibitory activity. The exact cellular mechanisms responsible for this transformation are still under investigation.

Q4: Are there any known alternative routes to produce the active nitrile oxide JKE-1777 from this compound?

Yes, due to the difficulties with direct dehydration, an alternative two-step reduction-oxidation sequence has been explored. This method proceeds through a bis-oxime intermediate to yield JKE-1777.[2][3] However, this pathway is not thought to be the one that occurs naturally in cells.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction of starting materials. Ensure accurate stoichiometry and purity of starting materials, such as 1-(bis(4-chlorophenyl)methyl)piperazine and a suitable acylating agent containing the nitro-oxime functionality. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
Degradation of the product. This compound may be sensitive to certain reaction conditions. Consider optimizing temperature, reaction time, and pH to minimize degradation.
Inefficient purification. The polarity of this compound may require optimization of the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Problem 2: Unsuccessful Dehydration of this compound to JKE-1777
Potential Cause Suggested Solution
Use of standard dehydration reagents. Common dehydrating agents reported for other α-nitroketoximes are known to be ineffective for this compound.[2][3] Avoid relying on these standard protocols.
Instability of the nitrile oxide product (JKE-1777). JKE-1777 is an unstable intermediate.[3] If a synthesis is successful, the product must be used immediately or trapped in situ. Consider the alternative two-step reduction-oxidation pathway to generate JKE-1777 if direct dehydration is not feasible.[2][3]

Experimental Protocols

General Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone Derivatives (for illustrative purposes):

A common method for forming the amide bond in similar piperazine-based structures involves the reaction of the piperazine (B1678402) with a suitable benzoyl chloride or a carboxylic acid activated with a coupling agent.[7]

  • Pathway 1 (using an acyl chloride): To a solution of the piperazine and a base (e.g., N,N-diisopropylethylamine) in a solvent like dimethylformamide (DMF) at 0 °C, the corresponding acyl chloride is added dropwise. The reaction is typically stirred overnight at room temperature.[7]

  • Pathway 2 (using a carboxylic acid and coupling agent): A mixture of the carboxylic acid and a coupling agent (e.g., HBTU) in DMF is stirred at room temperature. A solution of the piperazine and a base (e.g., triethylamine) is then added.[7]

Purification: The final product is typically isolated by aqueous workup followed by extraction with an organic solvent. Further purification can be achieved by crystallization or column chromatography.[7]

Data Presentation

Due to the lack of specific published synthetic data for this compound, a quantitative comparison table cannot be provided at this time. Researchers should meticulously record their own experimental data for internal comparison and optimization.

Parameter Experiment 1 Experiment 2 (Optimized)
Starting Material A (mol)
Starting Material B (mol)
Solvent & Volume
Reaction Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (%)

Visualizations

Caption: Proposed metabolic activation pathway of ML210 to the active electrophile JKE-1777, highlighting the intermediate role of this compound.

G ML210 ML210 (Nitroisoxazole) JKE1674 This compound (α-Nitroketoxime) ML210->JKE1674 Cellular Hydrolysis JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Cellular Dehydration (Major Challenge in Lab Synthesis) GPX4 GPX4 JKE1777->GPX4 Covalent Binding Inhibition Covalent Inhibition GPX4->Inhibition

Caption: Logical workflow for troubleshooting the key challenge in JKE-1777 synthesis from this compound.

G start Start: Synthesize JKE-1777 from this compound dehydration Attempt Direct Dehydration of this compound start->dehydration success Successful Dehydration? dehydration->success isolate Isolate/Use JKE-1777 Immediately success->isolate Yes alt_route Consider Alternative Route: Two-Step Reduction-Oxidation success->alt_route No end End isolate->end alt_route->end

References

mitigating JKE-1674 toxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JKE-1674

This guide provides technical support for researchers using this compound, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). The primary focus is on understanding and mitigating the on-target toxicity (ferroptosis) in non-cancerous cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, selective inhibitor of Glutathione Peroxidase 4 (GPX4) and is an active metabolite of the compound ML210.[1][2] Its mechanism of action is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3][4][5] Within the cell, this compound is converted to a nitrile oxide electrophile (JKE-1777), which then covalently binds to the catalytic selenocysteine (B57510) residue of GPX4, inactivating the enzyme.[5][6][7] This inactivation leads to an accumulation of toxic lipid peroxides, ultimately causing cell death.[5][6]

Q2: We are observing significant toxicity in our non-cancerous control cell lines after this compound treatment. Is this expected?

A2: Yes, this is an expected on-target effect. This compound induces ferroptosis by inhibiting GPX4, an enzyme essential for preventing oxidative damage in most cell types, not just cancerous ones.[4] Therefore, both cancerous and non-cancerous cells are susceptible to its cell-killing effects. The primary goal is to find a therapeutic window or a mitigation strategy that protects non-cancerous cells.

Q3: How can we mitigate this compound toxicity in our non-cancerous cell models?

A3: The primary strategy for mitigating this compound-induced toxicity is the co-administration of ferroptosis inhibitors.[2][3] Radical-trapping antioxidants are particularly effective. The most commonly cited agent for rescuing cells from this compound is Ferrostatin-1 (Fer-1) .[3][8] Other potential mitigators include Vitamin E and liproxstatin-1.[4] These agents work by neutralizing lipid peroxides, thereby preventing the execution of ferroptotic cell death.

Q4: Will using a ferroptosis inhibitor like Ferrostatin-1 interfere with the anti-cancer effects of this compound?

A4: Yes. Since the anti-cancer activity of this compound is dependent on inducing ferroptosis, a general ferroptosis inhibitor like Fer-1 will rescue both cancerous and non-cancerous cells.[3][8] The utility of this co-treatment in a research context is primarily for confirming that the observed cell death is indeed due to ferroptosis. For therapeutic development, the challenge lies in selectively protecting non-cancerous tissues, which is an active area of research.

Q5: Is this compound a prodrug? What is its relationship to ML210?

A5: this compound is best described as an active metabolite of the prodrug ML210.[2][6] In cells, ML210 is first transformed into this compound.[1][6] this compound itself is then converted into the highly reactive molecule JKE-1777, which is the species that directly binds to GPX4.[5][6] this compound is noted to be more stable than ML210, making it potentially more suitable for in vivo studies.[6]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Step
High variability in cell viability assays across replicates. 1. Compound instability or precipitation.2. Inconsistent cell seeding density.3. High lipid peroxidation levels at baseline.1. Prepare fresh stock solutions of this compound in DMSO. Ensure final solvent concentration is consistent and low (<0.1%).2. Use a cell counter to ensure uniform seeding. Allow cells to adhere and stabilize for 24 hours before treatment.3. Perform a baseline lipid peroxidation assay (e.g., C11-BODIPY) to check for inherent oxidative stress in the cell model.
Complete cell death observed even at the lowest concentrations. The selected cell line is highly sensitive to GPX4 inhibition.1. Perform a dose-response curve starting from very low nanomolar concentrations to accurately determine the IC50.2. Include a positive control for mitigation: co-treat a set of wells with this compound and Ferrostatin-1 (typically 1-2 µM) to confirm the mechanism of cell death is ferroptosis.
No significant cell death observed, even at high concentrations. The selected cell line may have intrinsic resistance to ferroptosis.1. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to GPX4 in your cells.[3][8]2. Investigate alternative antioxidant pathways in the cell line (e.g., FSP1/CoQ10 pathway) that may be compensating for GPX4 inhibition.[4]
Mitigating agent (Fer-1) is not rescuing cells from toxicity. 1. The observed toxicity is not due to ferroptosis (i.e., it's an off-target effect).2. Fer-1 concentration is too low or it degraded.1. this compound is known to have fewer off-target effects than other GPX4 inhibitors.[1][3] However, consider testing another ferroptosis inhibitor like Liproxstatin-1.2. Use freshly prepared Fer-1. Test a range of concentrations (e.g., 0.5 µM to 5 µM) to find the optimal rescue concentration for your cell model.

Data Presentation

Table 1: In Vitro Potency of this compound Summary of reported efficacy in representative cancer cell lines.

CompoundCell LineAssay TypeMeasured Potency (IC50)Reference
This compoundLOX-IMVI (Melanoma)Viability Assay~0.03 µM[4]
This compoundHT1080 (Fibrosarcoma)Viability AssayPotent (exact value N/A)[1][4]

Table 2: Experimental Concentrations for Mechanistic Assays Concentrations used in published studies to validate the mechanism of this compound.

AssayCell LineThis compound ConcentrationPurposeReference
GPX4 CETSALOX-IMVI10 µMTo confirm thermal stabilization of GPX4, indicating target engagement.[3]
Covalent Adduct DetectionGeneric Cells10 µMTo detect the +434 Da mass shift on GPX4 via mass spectrometry.[3]
Rescue ExperimentLOX-IMVIVaries (Dose-Response)Co-treatment with Fer-1 to confirm ferroptosis as the mode of cell death.[3][8]

Mandatory Visualizations

Caption: this compound mechanism of action and mitigation pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis cluster_results Expected Outcome start Seed non-cancerous cells (e.g., primary hepatocytes) groups Divide into 3 Groups: 1. Vehicle (DMSO) 2. This compound 3. This compound + Fer-1 start->groups incubation Incubate for 24-48 hours groups->incubation viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubation->viability lipid_rox Measure Lipid Peroxidation (e.g., C11-BODIPY Assay) incubation->lipid_rox res_vehicle Group 1 (Vehicle): High Viability Low Peroxidation viability->res_vehicle res_jke Group 2 (this compound): Low Viability High Peroxidation viability->res_jke res_rescue Group 3 (Rescue): High Viability Low Peroxidation viability->res_rescue lipid_rox->res_vehicle lipid_rox->res_jke lipid_rox->res_rescue conclusion Conclusion: Toxicity is due to ferroptosis and is mitigatable by Fer-1. res_vehicle->conclusion res_jke->conclusion res_rescue->conclusion

Caption: Workflow for testing mitigation of this compound toxicity.

Key Experimental Protocols

1. Protocol: Assessing Cell Viability and Ferroptosis Rescue

  • Objective: To quantify the toxicity of this compound and confirm that it can be rescued by a ferroptosis inhibitor.

  • Materials:

    • Non-cancerous cell line of interest

    • 96-well clear-bottom cell culture plates

    • This compound (stock in DMSO)

    • Ferrostatin-1 (Fer-1) (stock in DMSO)

    • Cell culture medium

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Prepare a fixed concentration of Fer-1 (e.g., 2 µM) for the rescue groups.

    • Treatment:

      • Control Group: Add medium with vehicle (DMSO, final concentration <0.1%).

      • This compound Group: Add medium containing serial dilutions of this compound.

      • Rescue Group: Add medium containing serial dilutions of this compound plus a fixed concentration of Fer-1.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • Viability Assessment (MTT Example):

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability. Plot dose-response curves to determine IC50 values for the this compound and rescue groups. A significant rightward shift in the IC50 curve for the rescue group indicates successful mitigation.

2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To verify that this compound binds to and stabilizes its target, GPX4, within intact cells.

  • Materials:

    • Cell line of interest

    • This compound

    • Vehicle (DMSO)

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • PCR thermocycler

    • SDS-PAGE and Western Blotting reagents

    • Anti-GPX4 antibody

  • Methodology:

    • Treatment: Treat two populations of cultured cells, one with a high concentration of this compound (e.g., 10 µM) and the other with vehicle (DMSO), for 1-2 hours.[3]

    • Harvesting: Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Heating: Aliquot the cell suspension from each group into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

    • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

    • Western Blot: Collect the supernatants and analyze the amount of soluble GPX4 at each temperature point using SDS-PAGE and Western Blotting with an anti-GPX4 antibody.

    • Data Analysis: Quantify the band intensities. Plot the percentage of soluble GPX4 relative to the unheated control against the temperature for both the this compound-treated and vehicle-treated groups. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates that the compound has bound to and stabilized the GPX4 protein.

References

Technical Support Center: JKE-1674 & GPX4 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the target engagement of JKE-1674 with its intended target, Glutathione Peroxidase 4 (GPX4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with GPX4?

This compound is an orally active and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1] It is an active metabolite of the GPX4 inhibitor ML-210.[1][2] The mechanism of action involves the cellular conversion of this compound into a reactive nitrile oxide electrophile, JKE-1777.[1][2][3] This electrophile then covalently binds to GPX4, inhibiting its function.[3][4][5] This inhibition of GPX4's ability to reduce lipid peroxides leads to their accumulation and ultimately induces a form of regulated cell death called ferroptosis.[2][6]

Q2: What are the primary methods to confirm this compound target engagement with GPX4 in a cellular context?

There are both direct and indirect methods to confirm target engagement:

  • Direct Methods: These methods directly measure the physical interaction between this compound and GPX4.

    • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to demonstrate direct binding in intact cells.[4][7] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

    • Mass Spectrometry: This method can be used to detect the covalent adduct formed between this compound and GPX4. This compound has been shown to form a +434 Da adduct with GPX4 in cells.[1][4][5]

    • Affinity-Based Pull-Down Assays: An alkyne-tagged analog of this compound can be used to pull down GPX4 from cell lysates, confirming a direct interaction.[4][5]

  • Indirect Methods: These methods measure the functional consequences of GPX4 inhibition by this compound.

    • GPX4 Activity Assays: These assays measure the enzymatic activity of GPX4. Inhibition of GPX4 activity in the presence of this compound provides evidence of target engagement.[8][9][10]

    • Lipid Peroxidation Assays: Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS).[6][8][11] This can be measured using fluorescent probes like C11-BODIPY 581/591.[7][8][12]

    • Cell Viability Assays: this compound induces ferroptotic cell death in sensitive cell lines.[1][4] This effect can be rescued by co-treatment with ferroptosis inhibitors like ferrostatin-1 (Fer-1), confirming that cell death is a consequence of GPX4 inhibition.[4][5]

Troubleshooting Guides

Issue 1: No significant thermal shift observed in CETSA.

Possible Cause Troubleshooting Step
Insufficient Compound Concentration or Incubation Time Optimize the concentration of this compound and the incubation time. A typical starting point is 10 µM for 1 hour.[4]
Low GPX4 Expression in Cell Line Confirm GPX4 expression levels in your cell line of choice via Western blot. Select a cell line with robust GPX4 expression.
Suboptimal Lysis or Heating Conditions Ensure complete cell lysis to release GPX4. Optimize the temperature gradient and heating time for the thermal denaturation curve.
Poor Antibody Quality Validate the specificity and sensitivity of the anti-GPX4 antibody used for Western blotting.

Issue 2: Inconsistent results in lipid peroxidation assays.

Possible Cause Troubleshooting Step
Cell Health and Density Ensure cells are healthy and seeded at an appropriate density. Over-confluent or stressed cells can exhibit baseline levels of oxidative stress.
Probe Concentration and Incubation Optimize the concentration of the fluorescent probe (e.g., C11-BODIPY 581/591) and the incubation time to maximize signal-to-noise ratio.
Phototoxicity of the Probe Minimize exposure of stained cells to light to prevent photo-oxidation and artifacts.
Inhibitor Potency Confirm the potency of this compound. If possible, include a positive control inhibitor like RSL3.[6][13]

Issue 3: Cell death is not rescued by ferroptosis inhibitors.

Possible Cause Troubleshooting Step
Off-Target Effects of this compound While this compound is selective, high concentrations may lead to off-target toxicity. Perform dose-response experiments to identify the optimal concentration range. This compound has been noted to have fewer off-target effects that cannot be rescued by radical-trapping antioxidants compared to some other GPX4 inhibitors.[5]
Ineffective Ferroptosis Inhibitor Confirm the activity of the ferroptosis inhibitor (e.g., Ferrostatin-1). Test a range of concentrations to ensure complete rescue.
Alternative Cell Death Pathways The chosen cell line may be undergoing other forms of cell death in addition to ferroptosis. Consider using markers for other cell death pathways like apoptosis or necroptosis.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[4]

  • Cell Lysis and Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Divide the cell lysate into aliquots for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Quantification and Western Blotting:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Perform SDS-PAGE and Western blotting using a validated primary antibody specific for GPX4.[7]

  • Data Analysis:

    • Quantify the band intensities for GPX4 at each temperature.

    • Plot the percentage of soluble GPX4 as a function of temperature.

    • A rightward shift in the melting curve for this compound-treated samples compared to the control indicates target stabilization and engagement.[7]

Lipid Peroxidation Assay (using C11-BODIPY 581/591)
  • Cell Treatment:

    • Seed cells in a suitable format for analysis (e.g., 96-well plate for flow cytometry or glass-bottom dish for microscopy).

    • Treat cells with this compound, a positive control (e.g., RSL3), and a vehicle control. Include a co-treatment group with this compound and a ferroptosis inhibitor (e.g., Ferrostatin-1) to confirm specificity.[7]

  • Staining:

    • Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.[7]

  • Analysis:

    • Flow Cytometry: Harvest and wash the cells, then resuspend in PBS. Analyze the shift in fluorescence from the red to the green channel, which indicates lipid peroxidation.[7]

    • Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.[7]

Visualizations

JKE1674_Mechanism_of_Action cluster_cell Cellular Environment ML210 ML-210 (Prodrug) JKE1674 This compound ML210->JKE1674 Metabolism JKE1777 JKE-1777 (Nitrile Oxide Electrophile) JKE1674->JKE1777 Dehydration GPX4_inactive Inactive GPX4 (Covalently Modified) JKE1777->GPX4_inactive Covalent Binding Ferroptosis Ferroptosis GPX4_inactive->Ferroptosis Leads to Accumulation of Lipid Peroxides GPX4_active Active GPX4 Non_toxic_lipids Non-toxic Lipid Alcohols GPX4_active->Non_toxic_lipids Reduces Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4_active Lipid_Peroxides->Ferroptosis

Caption: Mechanism of this compound action leading to ferroptosis.

CETSA_Workflow cluster_treatment Step 1: Cell Treatment cluster_processing Step 2: Lysis and Heating cluster_analysis Step 3: Analysis start Seed Cells treat_dmso Treat with Vehicle (DMSO) start->treat_dmso treat_jke Treat with This compound start->treat_jke harvest Harvest and Lyse Cells treat_dmso->harvest treat_jke->harvest heat Heat Lysate Aliquots (Temperature Gradient) harvest->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge western Western Blot for Soluble GPX4 centrifuge->western plot Plot Melting Curve western->plot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

Validating the Anti-Tumor Efficacy of JKE-1674 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4), focusing on its anti-tumor effects in preclinical xenograft models. This compound is an active metabolite of ML210 and functions by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison with other relevant compounds and detailed experimental protocols.

Mechanism of Action: GPX4 Inhibition and Ferroptosis

This compound's anti-tumor activity stems from its ability to inhibit GPX4, a key enzyme that protects cells from lipid peroxidation.[3] By inhibiting GPX4, this compound leads to an accumulation of toxic lipid peroxides, ultimately triggering cell death through ferroptosis.[5] This mechanism is particularly promising for targeting therapy-resistant cancers. The compound ML210 is metabolically converted within the cell into this compound, which is then further transformed into the reactive electrophile that covalently binds to GPX4.[3][4]

G cluster_0 Cellular Activation cluster_1 Ferroptosis Pathway ML210 ML210 (Prodrug) JKE1674 This compound (Active Metabolite) ML210->JKE1674 Metabolic Conversion Electrophile Reactive Nitrile Oxide Electrophile JKE1674->Electrophile Dehydration GPX4 GPX4 Electrophile->GPX4 Covalently Inhibits Lipid_ROS Lipid Peroxides (Lipid ROS) GPX4->Lipid_ROS Reduces GSH GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Induces

Figure 1: Simplified signaling pathway of this compound inducing ferroptosis through GPX4 inhibition.

Comparative Efficacy of GPX4 Inhibitors in Xenograft Models

This compound has demonstrated significant anti-tumor activity in vivo, particularly in models of neuroendocrine prostate cancer (NEPC), a highly aggressive and therapy-resistant malignancy.[6] Its oral bioavailability makes it a more suitable candidate for clinical development compared to its precursor, ML210.[2][3] The following table summarizes the performance of this compound in a key xenograft study and compares it with other GPX4 inhibitors based on available cellular data.

CompoundCancer Type / Cell LineXenograft ModelKey Quantitative FindingsReference
This compound Neuroendocrine Prostate Cancer (NEPC)RB-knockdown PC3 xenograftsMarkedly reduced tumor growth.[6]
This compound Metastatic NEPCPten/Rb1 double-knockout miceDrastically reduced primary tumor growth and prevented metastasis to lungs, liver, and lymph nodes; increased overall survival.[6]
ML210 Multiple Cancer Cell Lines(In vitro data)Exhibits cell-killing activity similar to other GPX4 inhibitors across numerous cell lines.[7] Considered less stable for in vivo use.[3][3][7]
(1S,3R)-RSL3 Multiple Cancer Cell Lines(In vitro data)Potent GPX4 inhibitor; often used as a benchmark ferroptosis inducer. Exhibits off-target effects not rescued by ferroptosis inhibitors.[1][1]
ML162 Multiple Cancer Cell Lines(In vitro data)Chloroacetamide-based GPX4 inhibitor. Exhibits off-target effects not rescued by ferroptosis inhibitors.[1][1]

Note: Direct comparative in vivo data for this compound against RSL3 and ML162 in the same xenograft model is limited in the public domain. The comparison is based on its superior selectivity and in vivo suitability. This compound and ML210 show fewer off-target effects compared to chloroacetamide inhibitors like RSL3 and ML162.[1]

Experimental Protocols

The validation of this compound's anti-tumor effects relies on well-defined xenograft studies. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are increasingly used for their clinical relevance.[8][9]

General Protocol for Xenograft Model Development and Drug Testing
  • Cell Line/Tissue Preparation:

    • Cell Line Derived Xenograft (CDX): Cancer cell lines (e.g., PC3 with RB-knockdown) are cultured under standard sterile conditions. Cells are harvested during the logarithmic growth phase, washed, and resuspended in a suitable medium like Matrigel for implantation.[10]

    • Patient-Derived Xenograft (PDX): Fresh tumor tissue is obtained from patients, sectioned into small fragments (e.g., 2-3 mm³), and implanted into host mice.[8]

  • Animal Model:

    • Highly immunodeficient mice (e.g., Nude, SCID, or NSG mice) are used to prevent graft rejection of the human tumor cells/tissue.[8][10] Animals are housed in a pathogen-free environment.

  • Tumor Implantation:

    • Subcutaneous Model: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mouse. This is the most common model for initial efficacy screening due to the ease of tumor measurement.[10]

    • Orthotopic Model: Tumor cells or tissue fragments are implanted into the corresponding organ of origin (e.g., prostate cancer cells into the mouse prostate gland) to better mimic the tumor microenvironment and metastatic progression.[11]

  • Drug Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

    • This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 50 mg/kg daily).[2][6] The control group receives a vehicle solution.

  • Data Collection and Endpoint Analysis:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight and general health are monitored.

    • At the end of the study, tumors are excised, weighed, and processed for histological analysis, immunohistochemistry, or biomarker analysis to confirm the mechanism of action (e.g., markers of lipid peroxidation).

    • In metastasis models, distant organs like the lungs and liver are examined for metastatic lesions.[6]

G start Start: Cancer Cell Lines / Patient Tissue culture In Vitro Culture & Preparation start->culture implant Tumor Implantation (Subcutaneous/Orthotopic) in Immunodeficient Mice culture->implant growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implant->growth randomize Randomization into Groups growth->randomize treatment Treatment Group: This compound (p.o.) randomize->treatment control Control Group: Vehicle randomize->control monitor Monitoring: - Tumor Volume - Body Weight - Animal Health treatment->monitor control->monitor endpoint Endpoint Analysis: - Tumor Weight - Histology - Biomarkers - Metastasis Assessment monitor->endpoint

Figure 2: Standard workflow for evaluating this compound efficacy in a xenograft model.

Conclusion

This compound is a promising anti-cancer agent that effectively induces ferroptosis by inhibiting GPX4. Preclinical data from xenograft models validates its potent anti-tumor and anti-metastatic effects, particularly in aggressive, therapy-resistant cancers like NEPC.[6] Its oral bioavailability and improved selectivity over other GPX4 inhibitors position this compound as a strong candidate for further clinical investigation.[1][3][6] The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other ferroptosis inducers in robust preclinical settings.

References

A Head-to-Head Comparison of GPX4 Inhibitors: JKE-1674, RSL3, and ML210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising therapeutic strategy, particularly in the context of therapy-resistant cancers. At the heart of this pathway lies Glutathione (B108866) Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides, thereby protecting cells from ferroptotic demise. Consequently, the development of potent and selective GPX4 inhibitors is a focal point of research. This guide provides an objective comparison of three key GPX4 inhibitors: JKE-1674, RSL3, and ML210, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these inhibitors lies in their mechanism of action. RSL3 is a classic covalent inhibitor, while ML210 and its active metabolite, this compound, represent a more sophisticated prodrug approach.

  • RSL3: This compound contains a reactive chloroacetamide moiety that directly and covalently binds to the active site selenocysteine (B57510) of GPX4, leading to its inactivation.[1] However, this reactivity can also lead to off-target effects. Some studies suggest that RSL3 may also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), which could contribute to its cytotoxicity.[2][3]

  • ML210 and this compound: ML210 is a prodrug that undergoes intracellular conversion to its active form, this compound.[4][5][6] this compound is an α-nitroketoxime that is further transformed into a highly reactive nitrile oxide electrophile, JKE-1777.[6] This intermediate then covalently modifies the catalytic selenocysteine of GPX4.[4][5] This multi-step activation process is believed to contribute to the higher selectivity of ML210 and this compound compared to RSL3.[7]

Quantitative Comparison of Inhibitor Performance

Direct comparison of absolute potency values (IC50/EC50) across different studies can be challenging due to variations in experimental conditions, such as cell lines and assay duration. The following tables summarize available data to provide a comparative overview.

InhibitorTargetIC50/EC50Cell LineCommentsReference
This compound Cell ViabilityEC50 = 0.03 µMLOX-IMVIActive metabolite of ML210.[8][9]
ML210 GPX4 Degrader (DC-2)IC50 = 0.1 µMHT1080A PROTAC degrader based on ML210.[10][11]
Cell Viability (ENBS-ML210)IC50 = 0.51 µMMCF-7Photosensitizer conjugate.[12]
Cell Viability (ENBS-ML210)IC50 = 0.62 µM4T1Photosensitizer conjugate.[12]
RSL3 System xc-IC50 = 100 nM-Also inhibits the cystine/glutamate antiporter.[13]
Cell ViabilityIC50 = 0.48 µMHN3[14]
Cell ViabilityIC50 = 5.8 µMHN3-rslRRSL3-resistant cell line.[14]
Cell ViabilityEC50 ~0.1–1 µMHT-1080, A549[1]
Cell ViabilityIC50 = 4.084 µM (24h)HCT116[15]
Cell ViabilityIC50 = 2.75 µM (24h)LoVo[15]
Cell ViabilityIC50 = 12.38 µM (24h)HT29[15]

Table 1: Cellular Potency of GPX4 Inhibitors. This table summarizes the half-maximal inhibitory or effective concentrations of this compound, ML210, and RSL3 in various cancer cell lines.

InhibitorGPX4 Inhibition (%) at 1.0 µMReference
Gpx4-IN-3 (related to this compound/ML210) 71.7%[16]
RSL3 45.9%[16]

Table 2: In Vitro GPX4 Enzymatic Inhibition. This table shows a direct comparison of the enzymatic inhibitory activity of a compound structurally related to this compound/ML210 and RSL3 against GPX4. Note that some studies suggest RSL3 may not directly inhibit recombinant GPX4.[3]

Selectivity and Off-Target Effects

A key differentiator among these inhibitors is their selectivity. The unique prodrug mechanism of ML210/JKE-1674 appears to confer a significant advantage in minimizing off-target effects.

  • This compound and ML210: The cell-killing effects of these compounds are almost completely rescued by the ferroptosis inhibitor ferrostatin-1, indicating high specificity for the ferroptosis pathway.[4][5] Proteome-wide reactivity studies using alkyne-tagged probes have shown that ML210 has markedly fewer off-target protein interactions compared to RSL3.[7]

  • RSL3: In contrast, the cytotoxicity of RSL3 is often only partially rescued by ferrostatin-1, suggesting that off-target effects contribute to its cell-killing activity.[7] As mentioned, its potential inhibition of TXNRD1 is a significant consideration for interpreting experimental results.[2][3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the ferroptosis signaling pathway and a typical experimental workflow for comparing GPX4 inhibitors.

Ferroptosis_Pathway Ferroptosis Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitors GPX4 Inhibitors Lipid Peroxides Lipid Peroxides GPX4 GPX4 Lipid Peroxides->GPX4 Substrate Ferroptotic Cell Death Ferroptotic Cell Death Lipid Peroxides->Ferroptotic Cell Death Accumulation Leads to Lipid Alcohols Lipid Alcohols GPX4->Lipid Alcohols Reduces to GSSG Oxidized Glutathione (GSSG) GPX4->GSSG RSL3 RSL3 RSL3->GPX4 Direct Inhibition ML210 ML210 This compound This compound ML210->this compound Intracellular Conversion This compound->GPX4 Inhibition via Nitrile Oxide GSH Glutathione (GSH) GSH->GPX4 Cofactor

Caption: The ferroptosis pathway highlighting GPX4's role and inhibitor action.

Experimental_Workflow Comparative Experimental Workflow for GPX4 Inhibitors cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding Treatment 2. Inhibitor Treatment (this compound, RSL3, ML210) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Lipid_Peroxidation_Assay 3b. Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment->Lipid_Peroxidation_Assay GPX4_Activity_Assay 3c. GPX4 Activity Assay (Coupled-Enzyme Assay) Treatment->GPX4_Activity_Assay IC50_EC50_Determination 4a. IC50/EC50 Calculation Viability_Assay->IC50_EC50_Determination ROS_Quantification 4b. Lipid ROS Quantification Lipid_Peroxidation_Assay->ROS_Quantification Enzymatic_Inhibition 4c. Enzymatic Activity Analysis GPX4_Activity_Assay->Enzymatic_Inhibition Conclusion 5. Comparative Analysis and Conclusion IC50_EC50_Determination->Conclusion ROS_Quantification->Conclusion Enzymatic_Inhibition->Conclusion

Caption: A generalized workflow for comparing the effects of GPX4 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of these inhibitors.

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the cytotoxic effects of the GPX4 inhibitors.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • GPX4 inhibitors (this compound, RSL3, ML210)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitors in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

Objective: To quantify the accumulation of lipid reactive oxygen species (ROS) following inhibitor treatment.

Materials:

  • Cells treated with GPX4 inhibitors

  • C11-BODIPY 581/591 fluorescent probe

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with the inhibitors at their respective IC50 concentrations for a predetermined time (e.g., 6-24 hours).

  • Incubate the cells with the C11-BODIPY 581/591 probe (typically 1-10 µM) for 30-60 minutes at 37°C.[17]

  • Wash the cells with PBS to remove the excess probe.

  • Analyze the cells by flow cytometry or fluorescence microscopy. The oxidized probe fluoresces green (emission ~510 nm), while the reduced probe fluoresces red (emission ~590 nm).[2]

  • The ratio of green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.[2][17]

GPX4 Activity Assay (Coupled-Enzyme Assay)

Objective: To measure the direct inhibitory effect of the compounds on GPX4 enzymatic activity.

Materials:

  • Recombinant human GPX4 enzyme

  • GPX4 Assay Buffer

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Substrate (e.g., cumene (B47948) hydroperoxide or phosphatidylcholine hydroperoxide)

  • Test inhibitors

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.[18]

  • Add the test inhibitors at various concentrations to the wells of a 96-well plate.

  • Add the recombinant GPX4 enzyme to the wells and pre-incubate with the inhibitors.

  • Initiate the reaction by adding the substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH consumption.[18]

  • The rate of NADPH consumption is directly proportional to GPX4 activity.[18]

  • Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence and absence of the inhibitors.

Conclusion

The choice between this compound, RSL3, and ML210 depends on the specific research question and experimental design.

  • This compound and ML210 are recommended for studies requiring high selectivity for GPX4 and minimal off-target effects. Their unique prodrug mechanism of action provides a more refined tool for dissecting the role of GPX4 in ferroptosis.

  • RSL3 remains a widely used and potent inducer of ferroptosis. However, researchers should be mindful of its potential off-target activities, particularly the inhibition of TXNRD1, and include appropriate controls, such as rescue experiments with ferrostatin-1, to validate that the observed effects are indeed mediated by GPX4 inhibition.

As the field of ferroptosis research continues to evolve, the use of well-characterized and highly selective chemical probes will be paramount for making accurate and reproducible discoveries. This guide provides a foundation for researchers to make informed decisions in their selection and application of GPX4 inhibitors.

References

JKE-1674: A Novel Approach to Overcoming Drug Resistance Through Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease progression. A promising strategy to circumvent this challenge is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. JKE-1674, an orally active and selective inhibitor of Glutathione Peroxidase 4 (GPX4), has emerged as a key molecule in this area. By targeting GPX4, a crucial enzyme that neutralizes lipid peroxides, this compound effectively triggers ferroptosis in cancer cells, particularly those that have developed resistance to conventional therapies. This guide provides a comprehensive comparison of this compound with other GPX4 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and application of this compound in drug discovery and development.

Mechanism of Action: A Prodrug Approach to GPX4 Inhibition

This compound is the active metabolite of the prodrug ML210. Within the cellular environment, ML210 is converted to this compound, which is subsequently transformed into the reactive electrophile JKE-1777. This final molecule covalently binds to the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inhibition. This unique mechanism of action, originating from a nitroisoxazole moiety, distinguishes it from other classes of GPX4 inhibitors, such as those containing a chloroacetamide warhead. This targeted inhibition of GPX4 disrupts the cellular antioxidant defense system, leading to an accumulation of toxic lipid peroxides and ultimately, ferroptotic cell death.

ML210 ML210 (Prodrug) JKE1674 This compound ML210->JKE1674 Cellular Conversion JKE1777 JKE-1777 (Active Electrophile) JKE1674->JKE1777 Cellular Conversion GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces

Caption: Intracellular activation of ML210 to this compound and JKE-1777, leading to GPX4 inhibition and ferroptosis.

The Role of the RB1/E2F/ACSL4 Axis in this compound Sensitivity

Recent studies have elucidated a key signaling pathway that confers sensitivity to this compound in certain cancers, particularly those with loss of the retinoblastoma (RB1) tumor suppressor gene. Loss of RB1 leads to the activation of the E2F1 transcription factor, which in turn upregulates the expression of Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4). ACSL4 is a critical enzyme in the ferroptosis pathway, as it enriches cellular membranes with long-chain polyunsaturated fatty acids, the primary substrates for lipid peroxidation. This creates a state of "ferroptosis sensitivity" in RB1-deficient cancer cells, making them highly susceptible to GPX4 inhibition by this compound.

cluster_0 RB1-Deficient Cancer Cell RB1_loss RB1 Loss E2F1 E2F1 Activation RB1_loss->E2F1 ACSL4 ACSL4 Upregulation E2F1->ACSL4 Transcriptional Upregulation PUFA Increased PUFA-PLs ACSL4->PUFA Ferroptosis_sens Ferroptosis Sensitivity PUFA->Ferroptosis_sens Ferroptosis Ferroptosis Ferroptosis_sens->Ferroptosis JKE1674 This compound GPX4 GPX4 Inhibition JKE1674->GPX4 GPX4->Ferroptosis

Caption: The RB1/E2F/ACSL4 axis sensitizes cancer cells to this compound-induced ferroptosis.

Comparative Performance of GPX4 Inhibitors

The efficacy of this compound has been evaluated against other well-known GPX4 inhibitors, such as RSL3 and ML162. While all three compounds induce ferroptosis through GPX4 inhibition, they exhibit differences in their chemical structure, mechanism of action, and cellular potency.

InhibitorTargetMechanism of ActionEC50 (LOX-IMVI cells)Key Features
This compound GPX4Covalent (via prodrug activation)0.03 µM[1]Orally active, stable, and selective.[2]
RSL3 GPX4Covalent (chloroacetamide)~0.02 µMPotent inducer of ferroptosis.
ML162 GPX4Covalent (chloroacetamide)Not readily available

Note: IC50/EC50 values can vary depending on the cell line and assay conditions.

In Vivo Efficacy of this compound in Overcoming Drug Resistance

Preclinical studies have demonstrated the potent anti-tumor and anti-metastatic effects of this compound in models of drug-resistant cancer. In xenograft models of RB1-deficient prostate cancer, oral administration of this compound significantly inhibited primary tumor growth and prevented metastasis to distant organs.[3]

Treatment GroupAverage Tumor Volume (end of study)Incidence of Metastasis
Vehicle Control[Data not available in a structured format][Data not available in a structured format]
This compound Significantly reduced compared to controlSignificantly reduced compared to control

Note: Specific quantitative data from in vivo studies with this compound is not consistently reported in a standardized tabular format in the reviewed literature. The table reflects the qualitative findings of significant tumor growth inhibition and metastasis prevention.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol outlines the steps to determine the cytotoxic effects of this compound and other compounds on cancer cell lines.

cluster_0 Cell Viability Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with compounds (e.g., this compound) A->B C 3. Incubate for 48-72 hours B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Incubate and measure luminescence D->E F 6. Analyze data to determine IC50 values E->F

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.

Materials:

  • Cancer cell lines

  • 96-well opaque-walled plates

  • Cell culture medium

  • This compound and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (e.g., this compound, RSL3) in cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][5][6][7][8]

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.[5][7]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][7]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]

  • Measure the luminescence of each well using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to its target protein, GPX4, within intact cells.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Anti-GPX4 antibody

Procedure:

  • Culture cells to a sufficient density and treat with either this compound or a vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[9][10][11][12][13]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the soluble fractions.

  • Analyze the amount of soluble GPX4 in each sample by Western blotting using an anti-GPX4 antibody.[9][10][13]

  • Quantify the band intensities and plot the percentage of soluble GPX4 against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound represents a significant advancement in the development of ferroptosis-inducing agents to combat drug resistance in cancer. Its unique prodrug mechanism, oral bioavailability, and high selectivity for GPX4 make it a valuable tool for both basic research and preclinical development. The elucidation of the RB1/E2F/ACSL4 pathway provides a clear biomarker-driven strategy for identifying patient populations most likely to benefit from this compound therapy. Further investigations and clinical trials are warranted to fully realize the therapeutic potential of this compound in overcoming drug resistance and improving outcomes for cancer patients.

References

Unraveling the Mechanism of JKE-1674: A Comparative Guide to a Novel Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of JKE-1674, a novel glutathione (B108866) peroxidase 4 (GPX4) inhibitor, across different cell lines. It offers an objective comparison of its performance with other established ferroptosis inducers, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Introduction to this compound and Ferroptosis

This compound is a pro-drug and an active metabolite of the GPX4 inhibitor ML-210. It functions as a selective and covalent inhibitor of GPX4, a key enzyme responsible for detoxifying lipid peroxides in cells. By inhibiting GPX4, this compound triggers an iron-dependent form of programmed cell death known as ferroptosis, characterized by the overwhelming accumulation of lipid reactive oxygen species (ROS). This unique mechanism of action makes this compound a promising candidate for targeting therapy-resistant cancers that are often dependent on GPX4 for survival.

Mechanism of Action of this compound

This compound is an analog of ML-210 where the nitroisoxazole ring is replaced by an α-nitroketoxime.[1] Intracellularly, this compound is converted into a reactive nitrile oxide electrophile, JKE-1777, which then covalently binds to the active site of GPX4, inactivating the enzyme.[1][2] This inactivation leads to an accumulation of lipid peroxides, ultimately resulting in ferroptotic cell death. Studies have shown that the cell-killing effects of this compound can be completely rescued by ferroptosis inhibitors like ferrostatin-1, confirming its specific mechanism of action.[1][3]

digraph "JKE-1674_Mechanism_of_Action" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Mechanism of Action", splines=ortho, nodesep=0.8, ranksep=0.5, maxsize="760"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

JKE1674 [label="this compound\n(α-nitroketoxime)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JKE1777 [label="JKE-1777\n(Nitrile Oxide Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPX4 [label="GPX4\n(Glutathione Peroxidase 4)", fillcolor="#FBBC05", fontcolor="#202124"]; Lipid_ROS [label="Lipid ROS\n(Lipid Peroxides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

JKE1674 -> JKE1777 [label="Intracellular\nConversion"]; JKE1777 -> GPX4 [label="Covalent\nInhibition"]; GPX4 -> Lipid_ROS [label="Detoxification\n(Inhibited)", style=dashed, color="#EA4335"]; Lipid_ROS -> Ferroptosis [label="Accumulation\nLeads to"]; }

Caption: Inhibition of GPX4 by this compound disrupts the detoxification of lipid peroxides, leading to their accumulation and subsequent ferroptotic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, such as GPX4.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-GPX4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

Materials:

  • Cells of interest

  • Test compounds

  • C11-BODIPY 581/591 fluorescent probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Load the cells with the C11-BODIPY 581/591 probe.

  • Wash the cells to remove excess probe.

  • Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift in fluorescence from red (reduced) to green (oxidized), indicating lipid peroxidation.

Conclusion

This compound is a selective, pro-drug inhibitor of GPX4 that effectively induces ferroptosis in various cancer cell lines. Its mechanism of action, involving intracellular conversion to a reactive electrophile that covalently modifies GPX4, is well-established. While its potency can vary depending on the cell line and in comparison to other GPX4 inhibitors like RSL3, it shows equipotent activity to its parent compound ML-210 in certain contexts. The detailed experimental protocols provided in this guide will enable researchers to further investigate and cross-validate the mechanism of this compound in their specific models of interest. Further comprehensive studies comparing the IC50 values of this compound and other ferroptosis inducers across a broad panel of cancer cell lines will be invaluable for delineating its full therapeutic potential.

References

JKE-1674: A Comparative Analysis of In Vitro and In Vivo Efficacy in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the glutathione (B108866) peroxidase 4 (GPX4) inhibitor, JKE-1674, reveals promising anti-cancer efficacy both in laboratory cell cultures and in preclinical animal models. This guide provides a detailed comparison of this compound with other known GPX4 inhibitors, ML210 and RSL3, supported by available experimental data. This compound, a key metabolite and analog of ML210, demonstrates potent and selective induction of ferroptosis, a form of iron-dependent cell death, positioning it as a significant compound of interest for cancer therapy research.

Mechanism of Action: A Prodrug Approach to Inducing Ferroptosis

This compound functions as a prodrug that, once inside a cell, undergoes a chemical transformation to become the active electrophile, JKE-1777. This active form then covalently binds to the selenocysteine (B57510) residue in the active site of GPX4, inhibiting its function. GPX4 is a crucial enzyme that protects cells from lipid peroxidation. Its inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This mechanism of action is distinct from other forms of programmed cell death, such as apoptosis, and holds potential for overcoming resistance to conventional cancer therapies.

G JKE1674 This compound (Prodrug) Cell Cellular Uptake JKE1674->Cell JKE1777 JKE-1777 (Active Electrophile) Cell->JKE1777 GPX4 GPX4 JKE1777->GPX4 Covalent Inhibition Ferroptosis Ferroptosis LipidROS Lipid ROS Accumulation GPX4->LipidROS Prevents LipidROS->Ferroptosis

Caption: Intracellular activation and mechanism of action of this compound.

In Vitro Efficacy: Potent Cell-Killing Activity

In vitro studies have demonstrated the potent cytotoxic effects of this compound against various cancer cell lines. Notably, its efficacy in the human melanoma cell line LOX-IMVI has been shown to be equipotent to its parent compound, ML210. The cell-killing effects of this compound can be completely rescued by the addition of ferroptosis inhibitors, such as ferrostatin-1, confirming its specific mechanism of action.

CompoundCell LineIC50 / EC50 (µM)Reference
This compound LOX-IMVI0.03 (EC50)[1]
ML210 BJeLR (HRASV12)0.071 (IC50)[2]
BJeH-LT0.272 (IC50)[2]
DRD0.107 (IC50)[2]
RSL3 H19750.150 (IC50)[3]
A549>1 (IC50)[3]

Table 1: In Vitro Efficacy of GPX4 Inhibitors in Various Cancer Cell Lines. IC50/EC50 values represent the concentration of the compound required to inhibit or reduce cell viability by 50%.

In Vivo Efficacy: Tumor Suppression and Anti-Metastatic Potential

Preclinical studies in animal models have provided evidence for the in vivo efficacy of this compound. Following oral administration to SCID mice, this compound was detectable in the serum, indicating its oral bioavailability.[4] In a mouse model of neuroendocrine prostate cancer, this compound markedly reduced tumor growth and prevented metastasis.[5] This suggests that this compound has the potential to not only control primary tumor growth but also to inhibit the spread of cancer to distant organs. While direct head-to-head in vivo comparative studies with ML210 and RSL3 are not yet available, the observed anti-tumor and anti-metastatic effects of this compound in a preclinical model are highly encouraging.

Experimental Protocols

Cell Viability Assay

Cell viability is assessed using a luminescence-based assay that measures ATP levels, a key indicator of metabolically active cells.

  • Cell Seeding: Cancer cells are seeded into 384-well plates at a density of 1,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, ML210, or RSL3) for 72 hours.

  • Lysis and Luminescence Reading: After the incubation period, a reagent that lyses the cells and contains luciferase and its substrate is added to each well. The resulting luminescence, which is proportional to the amount of ATP present, is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated by plotting the luminescence signal against the compound concentration.

G cluster_0 In Vitro A Seed Cells in 384-well plate B Add Compound A->B C Incubate (72h) B->C D Add ATP detection reagent C->D E Measure Luminescence D->E F Calculate IC50/EC50 E->F

Caption: Workflow for a typical cell viability assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify the engagement of a drug with its target protein within intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

  • Cell Treatment: Intact cells (e.g., LOX-IMVI) are treated with the test compound (e.g., 10 µM this compound) or a vehicle control (DMSO) for 1 hour.[6][7]

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

  • Protein Analysis: The amount of soluble GPX4 remaining at each temperature is quantified by Western blotting.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble GPX4 against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_1 CETSA G Treat cells with compound H Heat to various temperatures G->H I Lyse cells & centrifuge H->I J Analyze soluble GPX4 (Western Blot) I->J K Generate melting curve J->K

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a promising GPX4 inhibitor with potent in vitro and in vivo anti-cancer activity. Its unique prodrug mechanism, leading to the specific induction of ferroptosis, offers a potential therapeutic strategy for cancers that are resistant to other treatments. While further head-to-head comparative studies are needed, the existing data suggests that this compound is a valuable tool for cancer research and a potential candidate for further drug development.

References

Independent Verification of JKE-1674's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4), with other key GPX4 inhibitors, ML210 and RSL3. This compound is an active metabolite of ML210 and induces ferroptosis, a form of regulated cell death, making it a promising candidate for cancer therapy, particularly for treatment-resistant tumors.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the GPX4 pathway.

Data Presentation: Quantitative Comparison of GPX4 Inhibitors

The following tables summarize the in vitro efficacy and in vivo pharmacokinetic properties of this compound, ML210, and RSL3. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy (EC50/IC50) of GPX4 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeEC50/IC50 (µM)Reference
This compoundLOX-IMVIMelanoma~0.1 (EC50)[3]
ML210LOX-IMVIMelanoma~0.1 (EC50)[3]
RSL3HT1080Fibrosarcoma~0.02 (IC50)
RSL38505CThyroid Carcinoma0.13 (IC50)
RSL3BHT101Thyroid Carcinoma0.16 (IC50)
RSL3A549Lung Carcinoma0.02 (IC50)
RSL3NCI-H1299Lung Carcinoma0.02 (IC50)
RSL3PANC-1Pancreatic Cancer0.02 (IC50)
RSL3MiaPaCa-2Pancreatic Cancer0.02 (IC50)
RSL3MCF7Breast Cancer>2 (IC50)[4]
RSL3MDAMB415Breast Cancer>2 (IC50)[4]
RSL3ZR75-1Breast Cancer>2 (IC50)[4]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValue
Dosing RouteOral (p.o.)
Dose50 mg/kg
FormulationPEG400/Ethanol (90/10, v/v)
Serum DetectabilityUp to 24 hours post-administration
Reference [3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding:

    • Seed cancer cells in a 384-well plate at a density of 1,000 cells per well in 30 µL of culture medium.[5]

    • Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[5]

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (this compound, ML210, RSL3) in DMSO.

    • Add the compounds to the cells using a liquid dispenser. The final DMSO concentration should be kept constant across all wells.

    • Incubate the cells with the compounds for 72 hours.[5]

  • Viability Measurement:

    • Measure cellular ATP levels as an indicator of cell viability using a commercially available kit such as CellTiter-Glo®.[5]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the EC50/IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to assess the engagement of a compound with its target protein in a cellular environment.

  • Cell Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat the cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1 hour at 37°C.[5]

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes in a thermocycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Quantify the protein concentration in the soluble fraction.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for GPX4, followed by a secondary antibody.

    • Visualize the protein bands and quantify their intensity.

  • Data Analysis:

    • Plot the protein band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Mandatory Visualization

GPX4 Signaling Pathway in Ferroptosis

The following diagram illustrates the central role of GPX4 in the ferroptosis pathway. GPX4 detoxifies lipid peroxides, thereby preventing their accumulation and subsequent cell death. Inhibition of GPX4 by compounds like this compound leads to an increase in lipid reactive oxygen species (ROS) and induces ferroptosis.

GPX4_Pathway GPX4 Signaling Pathway in Ferroptosis cluster_0 Cell Membrane cluster_1 Cytosol PUFA-PLs Polyunsaturated Phospholipids (PUFA-PLs) Lipid_ROS Lipid ROS (Lipid Peroxides) PUFA-PLs->Lipid_ROS Oxidation GPX4 GPX4 Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GSSG GSSG GPX4->GSSG Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduction GSH GSH GSH->GPX4 This compound This compound This compound->GPX4 Inhibition

GPX4 Signaling Pathway
Experimental Workflow for GPX4 Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of GPX4 inhibitors like this compound.

Experimental_Workflow Experimental Workflow for GPX4 Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Viability Cell Viability Assay (EC50/IC50 Determination) CETSA Cellular Thermal Shift Assay (Target Engagement) Lipid_ROS_Assay Lipid ROS Measurement Western_Blot Western Blot (GPX4 expression) PK_Study Pharmacokinetic Studies (Oral Bioavailability) Western_Blot->PK_Study Promising In Vitro Results Efficacy_Study Tumor Xenograft Model (Anti-tumor Efficacy) Toxicity_Study Toxicity Assessment Conclusion Conclusion Toxicity_Study->Conclusion Favorable In Vivo Profile Start Start Start->Cell_Viability

References

Assessing the Long-Term Effects of JKE-1674 Treatment in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of ferroptosis inducers, understanding the long-term effects of novel compounds is paramount. This guide provides a comparative analysis of JKE-1674, a potent and orally active inhibitor of Glutathione Peroxidase 4 (GPX4), with other notable GPX4 inhibitors. The focus is on in vivo animal studies, presenting available data on their safety and tolerability to aid in the assessment of their potential for further preclinical and clinical development.

This compound has emerged as a significant tool compound for studying the therapeutic potential of inducing ferroptosis, a form of regulated cell death. It is an active metabolite of the GPX4 inhibitor ML-210 and is characterized by its improved solubility and stability compared to earlier generations of ferroptosis inducers.[1] This guide synthesizes the current, albeit limited, long-term animal study data for this compound and places it in context with its alternatives.

Comparative Analysis of In Vivo Studies

The available data on the long-term effects of this compound and its alternatives in animal models is still in its early stages. Most studies have focused on efficacy in cancer xenograft models over relatively short durations. This section summarizes the key findings from these studies.

Table 1: Summary of In Vivo Tolerability and Pharmacokinetic Data

CompoundAnimal ModelDoseDurationKey Observations
This compound SCID Mice50 mg/kg (oral)7 consecutive daysAverage body weight loss did not exceed 10%. Doses higher than 50 mg/kg were not tolerated.[1]
SCID Mice50 mg/kg (single oral dose)24 hoursCompound detectable in serum.[1]
RSL3 Athymic Nude Mice100 mg/kg (s.c. injection)Not specifiedUsed in xenograft tumor models.[2] Noted to have poor pharmacokinetic properties and potential off-target liabilities, warranting caution in animal experiments.[3]
UAMC-3203 (Ferrostatin-1 Analog) MiceNot specified4 weeks (daily injection)No toxicity observed.[2]
Imidazole Ketone Erastin (IKE) MouseNot specifiedNot specifiedUsed in a lymphoma xenograft model; nanoparticle delivery reduced toxicity compared to free IKE.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

This compound Tolerability and Pharmacokinetic Studies

Tolerability Assessment in Mice:

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Dosing: this compound was administered orally at a dose of 50 mg/kg for 7 consecutive days.

  • Monitoring: Animal body weight was monitored daily.

  • Endpoint: The primary endpoint was the percentage of body weight loss, with a threshold of 10% considered tolerable.[1]

Pharmacokinetic (PK) Assessment in Mice:

  • Animal Model: SCID mice.

  • Dosing: A single oral dose of 50 mg/kg of this compound was administered.

  • Sample Collection: Blood samples were collected at various time points over a 24-hour period.

  • Analysis: Plasma concentrations of this compound were determined using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

RSL3 Xenograft Study
  • Animal Model: Athymic nude mice (8 weeks old).

  • Tumor Implantation: Subcutaneous xenograft tumors were established using BJeLR cells.

  • Dosing: RSL3 was administered via subcutaneous injection at a dose of 100 mg/kg.[2]

  • Monitoring: Tumor growth and animal well-being were monitored.

UAMC-3203 Toxicity Study
  • Animal Model: Mice.

  • Dosing: UAMC-3203 was administered daily via injection for 4 weeks. The exact dose was not specified in the available literature.

  • Monitoring: The study monitored for signs of toxicity.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G Mechanism of Action of this compound ML210 ML210 (Prodrug) JKE1674 This compound (Active Metabolite) ML210->JKE1674 NitrileOxide Nitrile Oxide Electrophile JKE1674->NitrileOxide GPX4 GPX4 NitrileOxide->GPX4 Covalent Inhibition LipidPeroxidation Lipid Peroxidation GPX4->LipidPeroxidation Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis

Mechanism of this compound Action

G Experimental Workflow for In Vivo Tolerability Study start Start acclimatize Acclimatize SCID Mice start->acclimatize grouping Group Assignment (n=x per group) acclimatize->grouping dosing Daily Oral Dosing (Vehicle or this compound) grouping->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring 7 days endpoint Endpoint Assessment (After 7 days) monitoring->endpoint data_analysis Data Analysis (% Body Weight Change) endpoint->data_analysis conclusion Conclusion on Tolerability data_analysis->conclusion

Workflow for this compound Tolerability Study

Conclusion and Future Directions

The current body of evidence suggests that this compound is a promising GPX4 inhibitor with oral bioavailability and a degree of in vivo tolerability at effective doses in short-term studies. However, a significant knowledge gap exists regarding its long-term safety profile. The 7-day study provides initial confidence, but comprehensive sub-chronic and chronic toxicology studies are imperative to fully characterize its safety.

In comparison, established ferroptosis inducers like RSL3, while valuable in vitro, are hampered by unfavorable in vivo properties, making them less suitable as long-term therapeutic candidates. The development of more stable and less toxic alternatives, such as the ferrostatin-1 analog UAMC-3203, which has shown no toxicity in a 4-week study, highlights a promising direction for the field.

For researchers and drug developers, the key takeaways are:

  • This compound demonstrates a more favorable in vivo profile than first-generation GPX4 inhibitors.

  • The lack of long-term toxicology data for this compound and most of its direct competitors is a critical limitation for their translational potential.

  • Future research should prioritize comprehensive, long-term in vivo safety studies, including detailed histopathological and clinical chemistry analyses, to robustly assess the therapeutic window of these compounds.

As the field of ferroptosis research continues to evolve, a deeper understanding of the long-term consequences of sustained GPX4 inhibition will be essential for the successful clinical translation of this promising anti-cancer strategy.

References

Safety Operating Guide

Proper Disposal Procedures for JKE-1674: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of JKE-1674, a potent inhibitor of glutathione (B108866) peroxidase 4 (GPX4). Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance within research and drug development settings.

This compound is an experimental compound used to induce ferroptosis, a form of programmed cell death, in cancer research.[1][2] Due to its biological activity and potential hazards, proper handling and disposal are paramount. This guide outlines the necessary steps for the safe management of this compound waste.

Chemical and Hazard Profile

A comprehensive understanding of the chemical's properties is foundational to safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information for similar hazardous research compounds provides a strong basis for safe practices.

PropertyValue
Formal Name (E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one
CAS Number 2421119-60-8
Molecular Formula C₂₀H₂₀Cl₂N₄O₄
Formula Weight 451.3 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility Soluble in DMSO
Storage -20°C
Stability ≥ 4 years

Data sourced from supplier information.[1]

Step-by-Step Disposal Protocol

The following procedures are based on best practices for the disposal of potent, biologically active research chemicals and should be executed with strict adherence to institutional and local regulations. A similar protocol is recommended for other GPX4 inhibitors.[3]

Personal Protective Equipment (PPE) and Safety Measures
  • Eye Protection: Wear safety goggles with side shields to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent contamination of personal clothing.

  • Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Stations: Ensure that a safety shower and eyewash station are readily accessible before beginning any work.[3]

Waste Segregation and Collection
  • Solid Waste:

    • Collect all unused this compound powder, contaminated PPE (gloves, wipes), and any other solid materials that have come into contact with the chemical.

    • Place all solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.[3]

  • Liquid Waste:

    • Collect all solutions containing this compound, including stock solutions, experimental media, and rinsates from cleaning contaminated glassware.

    • Pour the liquid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Labeling and Storage of Waste
  • Labeling: The hazardous waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution.[3]

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area. Ensure it is stored away from incompatible materials.[3]

Final Disposal
  • Professional Disposal: The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[3] Never dispose of this compound down the drain or in regular trash.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

The logical flow for handling and disposing of this compound should follow a clear, step-by-step process to ensure safety and compliance at every stage.

G A Start: this compound Experiment Complete B Segregate Waste Streams (Solid vs. Liquid) A->B C Solid Waste Collection (Unused powder, contaminated PPE) B->C D Liquid Waste Collection (Solutions, rinsates) B->D E Package in Primary Container (Labeled, sealed) C->E F Package in Primary Container (Labeled, leak-proof) D->F G Store in Designated Hazardous Waste Area E->G F->G H Arrange for Pickup by Licensed Disposal Vendor G->H I Complete Waste Manifest & Documentation H->I J End: Proper Disposal Confirmed I->J

Caption: Workflow for the safe disposal of this compound waste.

This compound Signaling Pathway

This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4) and is an active metabolite of the GPX4 inhibitor ML-210.[1][2] By inhibiting GPX4, this compound prevents the detoxification of lipid peroxides, leading to their accumulation and ultimately inducing a form of iron-dependent programmed cell death known as ferroptosis.[2][4]

G cluster_0 Cellular Environment JKE1674 This compound GPX4 GPX4 JKE1674->GPX4 Inhibits LipidPeroxides Lipid Peroxides (L-OOH) GPX4->LipidPeroxides Reduces Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Induces

Caption: this compound inhibits GPX4, leading to ferroptosis.

By adhering to these detailed procedures, researchers and laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Handling Protocol for JKE-1674

Author: BenchChem Technical Support Team. Date: December 2025

When working with the research compound JKE-1674, prioritizing safety and adhering to established laboratory protocols is paramount. Although the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), and therefore does not mandate specific personal protective equipment, it is crucial to follow standard laboratory safety practices to ensure a safe research environment. This guide provides essential information on personal protective equipment, step-by-step handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE) and Safety Recommendations

While no special PPE is required by the manufacturer, as a best practice in a laboratory setting, the following standard PPE is strongly recommended to minimize exposure and ensure personal safety.

PPE CategoryRecommendationJustification
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound and solutions.
Body Protection Laboratory coatProtects clothing and skin from potential spills.
Respiratory Protection Not generally requiredTo be used if generating aerosols or dust of the compound.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from initial receipt to final disposal.

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive_and_Log Receive and Log this compound Store Store at -20°C Receive_and_Log->Store Upon Arrival Review_SDS Review Safety Data Sheet Store->Review_SDS Before First Use Don_PPE Don Standard PPE Review_SDS->Don_PPE Prior to Handling Weigh_Compound Weigh this compound Don_PPE->Weigh_Compound Proceed to Experiment Prepare_Solution Prepare Solution (e.g., in DMSO) Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Post-Experiment Dispose_Waste Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Standard operational workflow for handling this compound.

Detailed Experimental Protocol

The following step-by-step guide provides a detailed methodology for the safe handling and use of this compound.

1. Preparation and Planning:

  • Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Assemble Materials: Gather all necessary equipment, including the compound, appropriate solvents (e.g., DMSO), vials, pipettes, and standard laboratory glassware.

  • Personal Protective Equipment: Put on a lab coat, safety glasses, and nitrile gloves before entering the designated work area.

2. Compound Handling and Solution Preparation:

  • Weighing: Tare a suitable weighing vessel on a calibrated analytical balance. Carefully weigh the desired amount of this compound.

  • Dissolving: In a fume hood or designated workspace, add the appropriate volume of solvent (e.g., DMSO) to the vessel containing the this compound powder. Mix gently until the solid is completely dissolved. This compound is soluble in DMSO.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • Proceed with the planned experiment, adhering to all established laboratory protocols for the specific assay or procedure.

  • Avoid generating aerosols or dusts. If the potential for aerosolization exists, work within a fume hood.

4. Storage of Stock Solutions:

  • For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C to maintain stability.[1]

  • Aliquot solutions to avoid repeated freeze-thaw cycles.

5. Spill and Exposure Procedures:

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: If the compound or its solution splashes into the eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spills: For minor spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

6. Decontamination and Disposal Plan:

  • Waste Disposal: Dispose of all waste materials, including unused compound, solutions, and contaminated consumables, in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

  • Decontamination: Clean all work surfaces and equipment that came into contact with this compound using a suitable solvent and then wash with soap and water.

  • PPE Disposal: Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream.

By adhering to these guidelines, researchers can safely handle this compound and contribute to a secure and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.